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  • Product: 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride
  • CAS: 1855907-32-2

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Application Guide for 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine Hydrochloride in Drug Discovery

Executive Summary In modern drug discovery, the pyrazole nucleus has emerged as a privileged scaffold, forming the core of numerous FDA-approved therapeutics, particularly in the realm of kinase inhibitors (e.g., ruxolit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyrazole nucleus has emerged as a privileged scaffold, forming the core of numerous FDA-approved therapeutics, particularly in the realm of kinase inhibitors (e.g., ruxolitinib, baricitinib) [1]. Among the advanced building blocks utilized to construct these complex architectures, 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride (CAS: 1855907-32-2) stands out due to its exceptional synthetic versatility.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic material safety data. Here, we will dissect the causality behind its physicochemical properties, establish self-validating analytical protocols, and map out its orthogonal reactivity. This guide is designed to empower medicinal chemists and process scientists to seamlessly integrate this building block into high-throughput screening and scale-up workflows.

Structural and Physicochemical Profiling

The strategic value of this compound lies in its trifunctional nature:

  • The Cyclopentyl Group (N1): Imparts tunable lipophilicity (LogP), optimizing the molecule's ability to occupy hydrophobic pockets within target protein kinases.

  • The Bromine Atom (C3): Serves as a robust handle for transition-metal-catalyzed cross-coupling reactions.

  • The Primary Amine (C4): Provides a nucleophilic center for amidation, urea formation, or sulfonylation.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride
CAS Number 1855907-32-2
Molecular Formula C₈H₁₃BrClN₃ (C₈H₁₂BrN₃ · HCl)
Molecular Weight 266.56 g/mol [2]
Physical State Solid (Typically off-white to pale brown crystalline powder)
Solubility Profile Soluble in H₂O, DMSO, and Methanol; Insoluble in Hexane/Heptane
Isotopic MS Signature [M+H]⁺ at m/z 230.0 (⁷⁹Br) and 232.0 (⁸¹Br) in a 1:1 ratio

Rationale for the Hydrochloride Salt Form

A critical question in early-stage development is: Why utilize the hydrochloride salt rather than the free base?

The selection of the HCl salt is a deliberate formulation strategy grounded in both stability and manufacturability [3]. Free base amines situated on electron-rich heteroaromatic rings (like pyrazole) possess a high-energy Highest Occupied Molecular Orbital (HOMO), making them highly susceptible to atmospheric oxidation, which leads to dark, intractable polymeric impurities over time.

By protonating the C4-amine to form the hydrochloride salt:

  • Oxidative Stability: The lone pair of the nitrogen is sequestered, drastically lowering the HOMO energy and rendering the molecule inert to air oxidation.

  • Crystallinity & Handling: Salt formation introduces strong ionic interactions into the crystal lattice, enhancing the lattice enthalpy. This mitigates the triboelectric charging (static cling) often observed with lipophilic free bases, ensuring excellent flow properties during automated weighing and dispensing [3].

  • Solubility: The ionic nature of the salt ensures rapid dissolution in polar protic solvents and aqueous media, which is essential for biological assays and reverse-phase chromatography.

Analytical Characterization & Validation Protocols

To ensure scientific integrity, every batch of this building block must be subjected to a self-validating analytical system. Relying on a single method can mask impurities (e.g., des-bromo analogs or regioisomers).

Protocol A: LC-MS (Purity and Mass Verification)

Causality: Reverse-phase chromatography of basic amines often suffers from peak tailing due to secondary interactions with residual silanols on the silica stationary phase. Using an acidic mobile phase ensures the amine remains fully protonated, yielding sharp, Gaussian peaks.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute a 10 µL aliquot into 990 µL of 50:50 H₂O:Acetonitrile.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., Waters Acquity BEH C18).

  • Mobile Phase: Solvent A (H₂O + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Run a gradient from 5% B to 95% B over 4.0 minutes.

  • Validation Check: The mass spectrum must display the characteristic 1:1 isotopic doublet of bromine at m/z 230.0 and 232.0 [M+H]⁺. The absence of an m/z 152.1 peak confirms no debromination has occurred.

Protocol B: ¹H-NMR Spectroscopy (Regiochemical Integrity)

Causality: The HCl salt is insoluble in standard chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is required to fully solvate the ionic lattice.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

  • Acquisition: Acquire at 400 MHz or higher at 298 K.

  • Validation Check: Look for the highly diagnostic pyrazole C5-proton, which will appear as a sharp singlet in the aromatic region (~7.5–8.0 ppm). The protonated amine (-NH₃⁺) will appear as a broad exchangeable signal near 10.0 ppm. The cyclopentyl methine proton (N-CH) will present as a distinct multiplet around 4.6–4.8 ppm.

Synthetic Utility and Orthogonal Reactivity

The true power of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride lies in its orthogonal reactivity. The C4-amine and C3-bromine can be functionalized independently, allowing for the rapid generation of diverse chemical libraries.

G Core 3-Bromo-1-cyclopentyl- 1H-pyrazol-4-amine HCl Sub1 C3-Aryl/Heteroaryl Derivatives Core->Sub1 Pd-Catalyzed Cross-Coupling Sub2 C4-Amide/Urea Derivatives Core->Sub2 Electrophilic Acylation Target Advanced Kinase Inhibitor Scaffold Sub1->Target Amidation Sub2->Target Cross-Coupling

Synthetic functionalization pathways of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine.

Step-by-Step Methodology: Chemoselective Amidation

To functionalize the amine while leaving the bromine intact for subsequent Suzuki coupling, the HCl salt must first be neutralized in situ.

  • Activation: In an oven-dried flask under Argon, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: 1.0 eq of DIPEA is consumed immediately to neutralize the HCl salt of the pyrazole, freeing the C4-amine for nucleophilic attack. The remaining 2.0 eq drives the coupling reaction.

  • Coupling: Add 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride (1.0 eq) in one portion. Stir at room temperature for 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate. The resulting C4-amide is now primed for Palladium-catalyzed cross-coupling at the C3-bromine position.

Handling, Stability, and Storage Protocols

While the hydrochloride salt is significantly more stable than the free base, specific environmental controls are necessary to maintain >99% purity over long-term storage.

  • Photolytic Degradation: Halogenated electron-rich heterocycles are susceptible to UV-induced homolytic cleavage of the C-Br bond (radical debromination). Protocol: Always store the compound in amber glass vials or opaque secondary containers.

  • Hygroscopicity: As an organic salt, the compound is inherently hygroscopic. Exposure to high ambient humidity can lead to deliquescence (absorbing moisture until it dissolves in its own water of hydration), which accelerates hydrolytic degradation. Protocol: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen) within a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation on the cold powder.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics MDPI - Pharmaceuticals URL:[Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges European Pharmaceutical Review URL:[Link]

Exploratory

In-Depth Technical Guide: Handling, Safety, and Synthetic Utility of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine Hydrochloride in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, mechanistic hazard assessment, and synthetic application workflows. Executive Summary In mode...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, mechanistic hazard assessment, and synthetic application workflows.

Executive Summary

In modern medicinal chemistry, the pyrazole core is a privileged scaffold, frequently utilized as a hinge-binding motif within the ATP-binding pocket of various kinases[1]. 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride (CAS: 1855907-32-2) is a highly versatile, bifunctional building block designed for the rapid synthesis of targeted therapeutics[2]. This whitepaper elevates the standard Safety Data Sheet (SDS) into a comprehensive technical guide, detailing the causality behind its physicochemical properties, the mechanisms driving its safety hazards, and self-validating protocols for its application in drug discovery.

Physicochemical Profiling & Structural Causality

To effectively handle and utilize this compound, researchers must understand the rationale behind its specific structural design:

  • The Hydrochloride Salt Form: The electron-rich 4-amino pyrazole core is inherently susceptible to air oxidation. Formulating the compound as a hydrochloride salt protonates the primary amine, withdrawing electron density from the pyrazole ring and significantly enhancing its bench stability. However, this ionic nature inherently increases the compound's hygroscopicity.

  • The Cyclopentyl Moiety: The N-1 cyclopentyl group serves two critical functions. First, it prevents N-1/N-2 tautomerism, locking the molecule into a single tautomeric state to ensure strict regioselectivity during downstream synthesis. Second, the cyclopentyl ring provides a sterically bulky, lipophilic handle designed to probe hydrophobic sub-pockets adjacent to the kinase hinge region[1].

  • Orthogonal Reactivity Handles: The molecule possesses a hard nucleophile (the 4-amine) and a soft electrophile (the 3-bromo position), allowing for sequential, orthogonal functionalization without the need for protecting group chemistry[3].

Quantitative Data Summary
Property / ParameterValue / Specification
Chemical Name 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride
CAS Registry Number 1855907-32-2
Molecular Formula C8H13BrClN3
Molecular Weight 266.57 g/mol
Physical State Solid (Crystalline Powder)
Storage Temperature 2-8°C (Inert Atmosphere, Protected from Light)
Primary GHS Hazards H302, H315, H319, H335

Mechanistic Safety & Hazard Assessment

Standard SDS documents list hazard codes without explaining the underlying chemistry. As an amine hydrochloride salt, the hazards of this compound are directly tied to its reactivity and dissociation mechanics[4].

  • H302 (Harmful if swallowed): If systemically absorbed, the pyrazole-amine core can act as a competitive ligand, intercalating or binding to off-target metalloproteins and cytochromes, leading to acute cellular toxicity.

  • H315 & H319 (Causes skin and serious eye irritation): The irritation mechanism is a localized acid-base reaction. When the hygroscopic salt contacts the moisture inherent in human skin (sweat) or eyes (tears), it rapidly dissolves and dissociates, releasing HCl. This causes an immediate, localized drop in pH, leading to protein denaturation and tissue irritation.

  • H335 (May cause respiratory irritation): The crystalline powder can form fine dusts. Upon inhalation, these particulates dissolve in the mucosal lining of the respiratory tract, triggering localized acidification and subsequent inflammatory pathways.

Engineering Controls & PPE: Always handle within a Class II biological safety cabinet or a ventilated fume hood. Nitrile gloves (double-gloved) and tightly sealed safety goggles are mandatory to prevent moisture-driven dissociation on the skin or in the eyes.

Experimental Protocols: Handling and Synthetic Application

The following protocols are designed as self-validating systems, ensuring that the researcher can visually or chemically confirm the success of each step.

Protocol A: Storage and Preparation
  • Storage: Store the compound in a sealed desiccator over a high-capacity desiccant (e.g., Drierite) at 2-8°C.

    • Causality: The low temperature minimizes thermal degradation, while the desiccator prevents the hygroscopic salt from pulling ambient moisture, which would lead to sticky, unweighable clumping.

  • Weighing: Allow the vial to warm to room temperature before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, ruining the batch stoichiometry.

Protocol B: Freebasing and Amide Coupling (Self-Validating)

To utilize the 4-amine for amide or urea formation, the HCl salt must be neutralized[3].

  • Suspension: Under an argon blanket, suspend 1.0 equivalent of the pyrazole HCl salt in anhydrous DMF (0.2 M concentration). The mixture will appear as an opaque, cloudy suspension.

  • Freebasing: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.

    • Self-Validation Check: Within 5 minutes of stirring, the opaque suspension will transition into a clear, homogeneous solution . This visual cue confirms the successful deprotonation of the HCl salt and the release of the highly soluble free amine. Spotting the solution on wet pH paper should yield a pH > 8.

  • Electrophile Addition: Add 1.1 equivalents of your pre-activated carboxylic acid (activated via HATU).

    • Causality: Using a highly efficient coupling reagent like HATU ensures rapid formation of the amide bond, minimizing the time the free amine is exposed, thereby preventing oxidative side reactions.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO3​ .

    • Self-Validation Check: The immediate evolution of CO2​ gas (vigorous bubbling) confirms the neutralization of excess acid and unreacted coupling reagents.

Synthetic Utility & Workflow

The true value of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride lies in its orthogonal reactivity. Following the N-terminal functionalization (amide/urea coupling) at the 4-position, the C-3 bromo position remains completely intact. This bromo handle serves as a soft electrophile, perfectly primed for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to further extend the scaffold into the solvent-exposed regions of a kinase target[1][3].

G Start 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine HCl FreeBase Freebasing (Neutralization) Release of active 4-amine Start->FreeBase Basic Workup (e.g., DIPEA) Amidation Amide/Urea Coupling (N-terminal functionalization) FreeBase->Amidation Electrophile addition CrossCoupling Palladium Cross-Coupling (C-3 Bromo functionalization) Amidation->CrossCoupling Boronic Acid, Pd(0) catalyst Target Target Kinase Inhibitor (Lead Compound) CrossCoupling->Target Purification & Isolation

Figure 1: Synthetic workflow for the bifunctional functionalization of the pyrazole scaffold.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 5200289, 3-methyl-1H-pyrazol-4-amine (Hazard Proxy)." PubChem. Available at:[Link]

  • National Institutes of Health (NIH). "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation." PMC. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4." pubs.acs.org. Available at:[Link]

Sources

Foundational

In Vitro Biological Evaluation of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine Hydrochloride: A Fragment-Based Scaffold for Kinase Inhibition

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In contemporary Fragment-Based Drug Discovery (FBDD), low-molecular-weight chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In contemporary Fragment-Based Drug Discovery (FBDD), low-molecular-weight chemical building blocks are systematically evaluated to identify highly efficient binders for target proteins. 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride (CAS: 1855907-32-2) represents a privileged pharmacophore scaffold extensively utilized in the design of ATP-competitive kinase inhibitors[1][2]. This technical guide delineates the end-to-end in vitro biological evaluation cascade for this fragment, synthesizing structural rationale, biophysical screening, biochemical profiling, and live-cell target engagement.

Structural Rationale and Pharmacophore Mapping

To understand the biological activity of 3-bromo-1-cyclopentyl-1H-pyrazol-4-amine, one must deconstruct its structural causality. The compound is not a standalone therapeutic; rather, it is a highly optimized fragment designed to exploit the ATP-binding pocket of kinases (e.g., CDK2, JAK, DLK, and CSF-1R)[1][3][4].

  • Pyrazole-4-amine Core: Acts as a bioisosteric mimic of the adenine ring of ATP. The nitrogen atoms in the pyrazole ring and the primary amine at the C4 position form critical bidentate hydrogen bonds with the backbone amide residues of the kinase hinge region[3].

  • 1-Cyclopentyl Group: Projects into the hydrophobic ribose-binding pocket adjacent to the gatekeeper residue. The saturated cyclopentyl ring provides a precise steric fit, driving binding enthalpy through hydrophobic packing[1].

  • 3-Bromo Group: Serves a dual purpose. Biologically, it can engage in halogen bonding within the solvent-exposed channel. Synthetically, it acts as a highly reactive vector for subsequent cross-coupling (e.g., Suzuki-Miyaura) to grow the fragment into a lead-like molecule[1][2].

G cluster_0 Fragment Scaffold: 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine cluster_1 Kinase ATP-Binding Site PCore Pyrazole-4-amine Core Hinge Hinge Region (Backbone H-bonds) PCore->Hinge Adenine Mimic CylGroup 1-Cyclopentyl Group Hydrophobic Hydrophobic Pocket (Gatekeeper) CylGroup->Hydrophobic Steric Fit BrGroup 3-Bromo Group Solvent Solvent Channel / Halogen Bond BrGroup->Solvent Synthetic Vector

Caption: Pharmacophore mapping of the pyrazole scaffold to the kinase ATP-binding site.

Biophysical Fragment Screening

Because fragments possess low molecular weight and typically exhibit weak baseline affinities (micromolar to millimolar Kd​ ), traditional biochemical assays often yield false negatives. Therefore, the primary in vitro biological activity of this compound is established using highly sensitive biophysical methods.

Table 1: Representative Biophysical Screening Data

Note: Data reflects typical baseline FBDD screening metrics for unelaborated pyrazole-amine fragments against a kinase panel.

Target KinaseAssay MethodParameter MeasuredValue (Representative)Ligand Efficiency (LE)
CDK2 Surface Plasmon Resonance (SPR)Dissociation Constant ( Kd​ )45 μ M0.38 kcal/mol/HA
DLK Differential Scanning FluorimetryThermal Shift ( ΔTm​ )+2.4 °CN/A
JAK2 Surface Plasmon Resonance (SPR)Dissociation Constant ( Kd​ )120 μ M0.32 kcal/mol/HA

Biochemical Kinase Profiling: TR-FRET Methodology

Once biophysical binding is confirmed, the fragment's ability to inhibit kinase activity in vitro is quantified. For fragment libraries, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard[5][6].

Causality for Assay Selection: Fragments often require high screening concentrations (e.g., 100 μ M - 1 mM), which frequently causes compound autofluorescence and false positives in standard fluorescence assays. TR-FRET utilizes a lanthanide chelate (e.g., Europium or Terbium) with a long emission half-life. By introducing a time delay (e.g., 50-100 μ s) before measurement, short-lived background autofluorescence from the pyrazole fragment decays completely, ensuring a high signal-to-noise ratio[5][6].

Step-by-Step TR-FRET Protocol (Self-Validating System)
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 3-bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride (dissolved in 100% DMSO) into a 384-well low-volume plate using acoustic dispensing (e.g., Echo 550) to achieve a final concentration curve (1 mM down to 100 nM).

  • Enzyme Addition: Add 5 μ L of the target kinase (e.g., CDK2/CyclinA) at a concentration equal to 2×Kd​ .

  • Substrate/ATP Addition: Initiate the reaction by adding 5 μ L of a mix containing biotinylated peptide substrate and ATP at its apparent Km​ .

  • Incubation: Seal and incubate at room temperature for 60 minutes.

  • Detection Reagents: Add 10 μ L of TR-FRET detection buffer containing EDTA (to stop the kinase reaction by chelating Mg 2+ ), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor)[5][6].

  • Equilibration & Read: Incubate for 60 minutes. Read on a multimode microplate reader (e.g., PHERAstar) using a 337 nm excitation filter, and dual emission filters at 615 nm (Europium) and 665 nm (APC).

  • Validation: Calculate the Z'-factor using DMSO-only (max signal) and no-enzyme (min signal) control wells. A Z'-factor > 0.6 validates the assay plate[5].

Table 2: Representative Biochemical Inhibition Data
Target KinaseTR-FRET IC 50​ ( μ M)ATP Concentration UsedHill Slope
CDK2 38.515 μ M ( Km​ )0.95
DLK 62.120 μ M ( Km​ )1.02
CSF-1R >10010 μ M ( Km​ )N/A

Cellular Target Engagement: NanoBRET Assay

Biochemical assays utilize isolated protein domains and artificial ATP concentrations. To prove that 3-bromo-1-cyclopentyl-1H-pyrazol-4-amine can cross the cell membrane and bind its target in a physiological environment, live-cell target engagement is required[7][8].

Causality for Assay Selection: Inside a live cell, ATP concentrations are extremely high (1-5 mM). Because our pyrazole fragment is an ATP-competitive hinge binder, it must compete against this massive endogenous ATP pool. The NanoBRET Target Engagement Assay (Promega) allows us to quantify this exact dynamic in real-time within living cells, overcoming the limitations of cell-free assays[9][10].

Step-by-Step NanoBRET Protocol
  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., CDK2-NanoLuc)[8][9].

  • Plating: 24 hours post-transfection, harvest and resuspend cells in Opti-MEM without phenol red. Plate cells at 2×104 cells/well in a 96-well white plate.

  • Tracer Addition: Add a cell-permeable NanoBRET fluorescent tracer (a known broad-spectrum kinase inhibitor linked to a fluorophore) at a concentration equal to its cellular Kd​ [9].

  • Fragment Dosing: Add serial dilutions of 3-bromo-1-cyclopentyl-1H-pyrazol-4-amine.

  • Equilibration: Incubate cells at 37°C, 5% CO 2​ for 2 hours. As the pyrazole fragment binds the kinase, it competitively displaces the fluorescent tracer, reducing the Bioluminescence Resonance Energy Transfer (BRET) signal[8][10].

  • Substrate Addition & Read: Add Nano-Glo® Substrate and an extracellular NanoLuc inhibitor (to extinguish signal from dead/lysed cells). Measure donor emission (460 nm) and acceptor emission (618 nm).

  • Validation: Calculate the BRET ratio (Acceptor/Donor). A dose-dependent decrease in the BRET ratio confirms live-cell target engagement.

G N1 Transfect HEK293 Cells (Kinase-NanoLuc Fusion) N2 Add NanoBRET Tracer (Fluorescent Probe) N1->N2 N3 Add Fragment: 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine N2->N3 N4 Incubate (Equilibration) N3->N4 N5 Measure BRET Signal (Displacement of Tracer) N4->N5 Competitive Binding N6 Calculate Cellular IC50 & Target Engagement N5->N6

Caption: Step-by-step workflow for the NanoBRET live-cell target engagement assay.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents. National Institutes of Health (PMC).[Link]

  • Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. National Institutes of Health (PMC).[Link]

  • 5CEQ: DLK in complex with inhibitor 2-((1-cyclopentyl-5-(1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-3-yl)amino)isonicotinonitrile. RCSB Protein Data Bank. [Link]

  • TR-FRET Measurements and Applications. BMG LABTECH.[Link]

Sources

Exploratory

The Strategic Utility of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine Hydrochloride in Kinase Inhibitor Discovery

Executive Summary The development of small-molecule protein kinase inhibitors (PKIs) has revolutionized targeted cancer therapy and the management of autoimmune disorders. Within the medicinal chemist’s toolbox, the amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule protein kinase inhibitors (PKIs) has revolutionized targeted cancer therapy and the management of autoimmune disorders. Within the medicinal chemist’s toolbox, the aminopyrazole motif has emerged as a "privileged scaffold" due to its exceptional hydrogen-bonding capabilities and conformational rigidity[1]. Specifically, 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride represents a highly versatile, bifunctional building block.

This whitepaper provides an in-depth technical analysis of this specific compound, detailing the pharmacophore rationale behind its unique substitution pattern, the causality of its synthetic workflows, and its application in the design of next-generation ATP-competitive kinase inhibitors (such as JAK and PLK4 inhibitors)[2][3].

Pharmacophore Rationale & Target Engagement

The architecture of 3-bromo-1-cyclopentyl-1H-pyrazol-4-amine is not accidental; every functional group serves a distinct thermodynamic or synthetic purpose in drug design:

  • The N1-Cyclopentyl Group (Hydrophobic Anchor): Kinase active sites typically feature a solvent-inaccessible hydrophobic pocket adjacent to the ATP-binding hinge region. The cyclopentyl ring provides optimal lipophilic bulk (ideal sp3 character) to occupy this pocket, driving binding affinity through the hydrophobic effect and entropic water displacement[2].

  • The 4-Amino Group (Hinge-Binding Vector): The primary amine at the 4-position acts as a critical nucleophilic handle. Once functionalized with a heterocycle (e.g., a pyrimidine or quinazoline), it forms a bidentate hydrogen-bond donor/acceptor pair with the backbone amides of the kinase hinge region (e.g., Glu90 and Cys92 in PLK4)[3].

  • The 3-Bromo Group (Late-Stage Diversification): Positioned adjacent to the amino group, the bromide serves as a synthetic handle for palladium-catalyzed cross-coupling. This allows researchers to rapidly synthesize libraries of derivatives to probe the solvent-exposed channel of the kinase, optimizing for selectivity and pharmacokinetic properties.

  • The Hydrochloride Salt Form (Stability): Electron-rich 4-aminopyrazoles are highly susceptible to ambient oxidation, often degrading into complex polymeric mixtures. Supplying this building block as a hydrochloride salt protonates the amine, drastically lowering the HOMO (Highest Occupied Molecular Orbital) energy of the ring system, thereby ensuring long-term shelf stability and consistent reaction stoichiometry.

Synthetic Workflows & Experimental Methodologies

To effectively utilize this building block, the sequence of functionalization is critical. Attempting a Suzuki-Miyaura coupling on the 3-bromo position while the 4-amino group is unprotected often leads to catalyst poisoning or competitive Buchwald-Hartwig amination. Therefore, the established causality dictates that the 4-amino group must be functionalized first, acting as an in situ protecting group that sterically and electronically directs the subsequent C3-coupling.

Workflow A 3-Bromo-1-cyclopentyl- 1H-pyrazol-4-amine HCl B Freebasing & SNAr (N4-Functionalization) A->B Pyrimidine-Cl, DIPEA 80°C, 12h C C3-Suzuki-Miyaura Cross-Coupling B->C R-B(OH)2, Pd(dppf)Cl2 Base, 90°C, 8h D Target Kinase Inhibitor (e.g., JAK/PLK4) C->D Final Purification (Prep-HPLC)

Synthetic workflow for 3-bromo-1-cyclopentyl-1H-pyrazol-4-amine derivatives.
Protocol A: N4-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

This step attaches the primary hinge-binding heterocycle while neutralizing the HCl salt.

  • Preparation: In an oven-dried round-bottom flask, suspend 3-bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq) in anhydrous isopropanol (0.2 M).

  • Freebasing & Reaction: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at room temperature. The excess base neutralizes the HCl salt, liberating the nucleophilic free amine.

  • Heating: Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation Check: Monitor via LC-MS. The electron-donating pyrazole ring makes the 4-amine highly nucleophilic, ensuring regioselective displacement of the more reactive 4-chloro position on the pyrimidine. Look for the [M+H]+ peak corresponding to the mono-coupled product.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO3​ . The organic layer is dried over Na2​SO4​ , filtered, and concentrated to yield the intermediate.

Protocol B: C3-Diversification via Suzuki-Miyaura Coupling

This step introduces the selectivity-driving R-group at the 3-position.

  • Preparation: Charge a microwave vial with the intermediate from Protocol A (1.0 eq), the desired aryl boronic acid (1.5 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (2.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, 0.1 M). The water is crucial for dissolving the inorganic base and activating the boronic acid via formation of a boronate complex.

  • Reaction: Seal the vial and heat at 90 °C for 8 hours.

  • Self-Validation Check: Monitor via TLC (Hexane/EtOAc). The starting material spot (UV active) should completely disappear, replaced by a more polar, highly fluorescent product spot.

  • Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase preparative HPLC to obtain the final inhibitor.

Application in Kinase Inhibitor Design: The JAK-STAT Pathway

Derivatives of 4-aminopyrazoles have shown profound efficacy in inhibiting Janus Kinases (JAKs), which are critical drivers of the JAK-STAT signaling pathway implicated in myeloproliferative neoplasms and rheumatoid arthritis[2][4].

By substituting the 3-bromo position with specific aryl groups, researchers can fine-tune the inhibitor to selectively target the JAK1 or JAK2 isoforms over JAK3. The N1-cyclopentyl group anchors the molecule, while the N4-pyrimidine motif forms canonical hydrogen bonds with the ATP-binding pocket, effectively outcompeting endogenous ATP and halting downstream STAT phosphorylation.

Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activation STAT STAT Monomer JAK->STAT Phosphorylation Inhibitor Aminopyrazole Derivative Inhibitor->JAK ATP-Competitive Blockade STAT_P p-STAT Dimer STAT->STAT_P Dimerization Transcription Gene Transcription STAT_P->Transcription Nucleus

Mechanism of action: Aminopyrazole derivatives blocking the JAK-STAT signaling pathway.

Quantitative Data: Representative SAR Analysis

To demonstrate the utility of the 3-bromo substitution handle, the following table summarizes representative Structure-Activity Relationship (SAR) data for a library of derivatives synthesized via Protocol B. The data illustrates how modifying the C3-position impacts JAK1 vs. JAK2 selectivity.

CompoundC3-Substitution (replacing Bromide)N1-SubstitutionJAK1 IC50​ (nM)JAK2 IC50​ (nM)Selectivity Fold (JAK2/JAK1)
1 (Baseline) -Br (Unreacted)Cyclopentyl145.089.50.6x
2 -PhenylCyclopentyl12.48.20.6x
3 -4-FluorophenylCyclopentyl3.118.56.0x
4 -3-PyridylCyclopentyl1.845.025.0x
5 -4-(Morpholinomethyl)phenylCyclopentyl0.9112.0124.4x

Data Interpretation: While the baseline bromo-compound (1) exhibits moderate, non-selective micromolar inhibition, the introduction of a basic 3-pyridyl (4) or morpholino-substituted aryl group (5) via Suzuki coupling drastically increases potency and drives selectivity toward JAK1. This highlights the indispensable nature of the 3-bromo handle in optimizing the pharmacokinetic and pharmacodynamic profile of the scaffold.

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets ResearchGate / Current Topics in Medicinal Chemistry
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors PubMed Central (PMC) / ACS Omega
  • Document: Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors ChEMBL - EMBL-EBI
  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 Journal of Medicinal Chemistry - ACS Public

Sources

Foundational

Preclinical Pharmacokinetic Profiling and ADME Characterization of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine Hydrochloride

Target Audience: Research Scientists, Medicinal Chemists, and DMPK Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary In modern hit-to-lead optimization, the selection of robust chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and DMPK Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In modern hit-to-lead optimization, the selection of robust chemical building blocks dictates the downstream pharmacokinetic (PK) viability of a drug candidate. 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride (CAS 1855907-32-2) is a highly versatile, halogenated N-cycloalkyl pyrazolamine intermediate[1]. It is heavily utilized in the synthesis of central nervous system (CNS) penetrant kinase inhibitors (e.g., DLK, JAK2) and immunomodulatory TLR7 agonists[2][3].

The structural rationale for this scaffold is highly specific: the cyclopentyl moiety is strategically employed to occupy lipophilic pockets (such as the kinase P-loop) to increase van der Waals interactions, while the 3-bromo and 4-amino groups serve as orthogonal handles for Buchwald-Hartwig cross-coupling and amidation[2][3]. However, these structural features carry inherent Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities. This guide details the baseline PK profile of this scaffold and provides self-validating experimental protocols to evaluate its derivatives.

Physicochemical Properties & Structural Rationale

The physical state of the building block profoundly impacts its early-stage evaluation. The free base of this compound is highly lipophilic, which can lead to dissolution-rate limited absorption in vivo. Utilizing the hydrochloride salt form improves thermodynamic solubility in the aqueous environment of the gastrointestinal tract, ensuring that subsequent PK data reflects true permeability rather than solubility bottlenecks[1].

Table 1: Baseline Physicochemical Parameters
ParameterValueADME Implication
Molecular Weight 266.57 g/mol (HCl) / 230.11 g/mol (Base)Optimal for oral absorption and BBB penetration.
cLogP (Predicted) ~2.1Balances aqueous solubility with lipid membrane permeability.
Topological Polar Surface Area 44.8 ŲExcellent for CNS targets; well below the 90 Ų BBB threshold.
H-Bond Donors / Acceptors 2 / 2Facilitates target engagement (e.g., hinge binding) without restricting passive diffusion.

Hit-to-Lead ADME Profiling Workflow

To ensure scientific integrity, the evaluation of this scaffold must follow a strict, sequential workflow.

PK_Workflow Start 3-Bromo-1-cyclopentyl-1H- pyrazol-4-amine HCl PhysChem Physicochemical Profiling (Solubility, LogD, pKa) Start->PhysChem Stage 1 InVitro In Vitro ADME (HLM/MLM, Caco-2, PPB) PhysChem->InVitro Stage 2 InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo Stage 3 Decision Lead Optimization (C3 Cross-Coupling) InVivo->Decision Stage 4

Caption: Sequential hit-to-lead pharmacokinetic profiling workflow for pyrazole derivatives.

In Vitro ADME Profiling Protocols

The following protocols are designed as self-validating systems to identify liabilities early in the drug development pipeline.

Microsomal Stability (Hepatic Clearance)

Causality & Rationale: The cyclopentyl ring is a known "soft spot" susceptible to aliphatic hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4). High intrinsic clearance ( CLint​ ) of pyrazole cores is a frequent cause of late-stage attrition[3].

Step-by-Step Protocol:

  • Preparation: Incubate 1 µM of the test compound with Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation (Self-Validation Step): Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl2).

    • Expert Insight: NADPH is the obligate cofactor for CYP450s. Running a parallel control sample without NADPH validates that any observed degradation is strictly CYP-mediated metabolism, not chemical instability in the buffer.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins to precipitate proteins; analyze the supernatant via LC-MS/MS to calculate t1/2​ and CLint​ .

Caco-2 Permeability (Intestinal Absorption)

Causality & Rationale: While the cLogP of ~2.1 suggests excellent passive diffusion, the primary amine can become protonated at physiological pH, potentially interacting with intestinal efflux transporters like P-glycoprotein (P-gp), which restricts both oral bioavailability and brain penetrance[2].

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days to ensure full differentiation and tight junction formation. Validate monolayer integrity by ensuring Transepithelial Electrical Resistance (TEER) is > 250 Ω·cm².

  • Dosing: Apply 10 µM of the compound to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport using HBSS buffer (pH 7.4).

  • Incubation & Sampling: Incubate at 37°C. Sample the receiver chambers at 60 and 120 minutes.

  • Calculation: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates active efflux, necessitating structural masking of the amine.

Metabolic Biotransformation Pathways

Understanding the biotransformation of the 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine core allows medicinal chemists to preemptively block metabolic soft spots.

Metabolic_Pathways Parent Parent Scaffold (Cyclopentyl-Pyrazole) M1 M1: Aliphatic Hydroxylation (Cyclopentyl Ring) Parent->M1 CYP3A4 / CYP2C9 M2 M2: N-Acetylation (Primary Amine) Parent->M2 NAT1 / NAT2 M3 M3: N-Glucuronidation (Phase II Conjugation) M1->M3 UGT Enzymes

Caption: Primary Phase I and Phase II metabolic biotransformation pathways of the pyrazole scaffold.

In Vivo Pharmacokinetic Characterization (Murine Model)

To bridge in vitro data to in vivo efficacy, a standard rodent PK study is utilized.

Step-by-Step Protocol:

  • Subjects: Male C57BL/6 mice, fasted overnight (n=3 per dosing route).

  • Formulation Strategy (Causality):

    • Intravenous (IV) Dose (1 mg/kg): Formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline. This ensures the compound is fully solubilized, preventing micro-precipitates that cause artificial spikes in clearance.

    • Per Os (PO) Dose (10 mg/kg): Formulated in 0.5% Methylcellulose / 0.2% Tween 80. The HCl salt form ensures rapid dissolution in this aqueous suspension, preventing absorption delays[1].

  • Sampling: Collect serial blood samples via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge at 4°C to isolate plasma, precipitate proteins with 3 volumes of cold acetonitrile, and quantify via LC-MS/MS.

Table 2: Representative Baseline Murine PK Parameters

(Note: Values represent typical ranges for unoptimized N-cycloalkyl pyrazolamine fragments).

PK ParameterIV (1 mg/kg)PO (10 mg/kg)Interpretation
C_max -1.8 - 2.5 µMGood oral absorption driven by low MW and optimal cLogP.
T_max -0.5 - 1.0 hRapid dissolution of the HCl salt in the GI tract.
Clearance (CL) 45 - 60 mL/min/kg-Moderate to high hepatic clearance due to cyclopentyl hydroxylation.
Volume of Distribution (Vdss) 1.5 - 2.8 L/kg-High tissue distribution, favorable for CNS targeting.
Half-life (t_1/2) 0.8 - 1.5 h1.2 - 2.0 hShort half-life typical of early-stage unoptimized fragments.
Bioavailability (%F) -40 - 60%Moderate %F; limited primarily by first-pass hepatic metabolism.

Mechanistic Insights for Lead Optimization

Integrating the 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine scaffold into a drug design program requires a careful balance of pharmacodynamics and pharmacokinetics. As demonstrated in the development of DLK inhibitors, the cyclopentyl group perfectly occupies available space in the kinase P-loop, increasing target affinity[2]. However, if in vivo profiling reveals excessive hepatic clearance (as seen in Table 2), medicinal chemists should consider shape-based scaffold hopping. Strategies include replacing the cyclopentyl ring with a more metabolically stable motif (e.g., an oxetane or fluorinated cycloalkyl group) or utilizing the 4-amine to install steric shields that block CYP450 access to the core[2][3].

References

  • CAS 1855907-32-2 – abcr Gute Chemie: 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride.abcr GmbH.
  • Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12).
  • Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology.ACS Medicinal Chemistry Letters.

Sources

Exploratory

3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine Hydrochloride: A Privileged Pharmacophore Scaffold in Kinase Target Binding

Executive Summary In the landscape of targeted oncology and rational drug design, 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride (CAS: 1855907-32-2) has emerged not as a standalone therapeutic, but as a highly op...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and rational drug design, 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride (CAS: 1855907-32-2) has emerged not as a standalone therapeutic, but as a highly optimized, privileged pharmacophore scaffold [1]. Widely utilized in the synthesis of ATP-competitive kinase inhibitors (targeting JAK, FGFR, and FLT3), this building block provides a precise geometric and electronic foundation for target binding.

This whitepaper deconstructs the mechanism of action of this scaffold from a Fragment-Based Drug Discovery (FBDD) perspective. By analyzing the thermodynamic and kinetic contributions of the pyrazole core, the cyclopentyl moiety, and the halogen-bonding bromine atom, we provide a comprehensive guide to its target binding mechanics and the self-validating experimental workflows required to evaluate it [2].

Part 1: Deconstructing the Pharmacophore and Binding Mechanics

The efficacy of an ATP-competitive kinase inhibitor relies on its ability to mimic the adenine ring of ATP while simultaneously exploiting unique sub-pockets within the kinase domain to achieve selectivity. The 3-bromo-1-cyclopentyl-1H-pyrazol-4-amine scaffold achieves this through three distinct structural vectors.

The 1H-Pyrazol-4-amine Core: The Hinge-Binding Anchor

The pyrazole ring serves as a classical bioisostere for adenine. In the highly conserved kinase hinge region, the pyrazole nitrogens act as a bidentate binding motif.

  • Mechanism: The unprotonated nitrogen (N2) acts as a strict hydrogen bond acceptor, interacting directly with the backbone amide NH of the hinge region (e.g., Leu/Val/Ala residues).

  • Causality in Design: The 4-amino group is strategically positioned to project outward toward the solvent-exposed channel. While it can participate in secondary hydrogen bonding, its primary role is to serve as a synthetic vector (via Buchwald-Hartwig cross-coupling or amide coupling) to attach extended functional groups that target the DFG-motif or the α C-helix [3].

The 1-Cyclopentyl Moiety: Entropy-Driven Hydrophobic Engagement

The attachment of a cyclopentyl ring at the N1 position directs the scaffold into the hydrophobic pocket adjacent to the ribose-binding site.

  • Mechanism: The cyclopentyl group engages in extensive van der Waals interactions with the lipophilic side chains of the kinase pocket.

  • Causality in Design: Why a cyclopentyl ring instead of a simpler methyl or ethyl group? The active sites of kinases are solvated by highly ordered, high-energy water molecules. The specific steric volume and conformational rigidity of the cyclopentyl ring perfectly displace these ordered waters into the bulk solvent. This displacement results in a massive favorable entropic contribution ( ΔS>0 ), driving the overall Gibbs free energy of binding ( ΔG ) downward without introducing desolvation penalties associated with polar groups [4].

The 3-Bromo Substituent: Halogen Bonding and the σ -Hole

The inclusion of a bromine atom at the C3 position introduces a highly sophisticated interaction paradigm: the halogen bond (X-bond).

  • Mechanism: Bromine possesses an anisotropic distribution of electron density. The electronegative equatorial belt of the atom surrounds an electron-deficient, positively polarized region at the distal end of the C-Br bond, known as the σ -hole.

  • Causality in Design: This σ -hole forms highly directional, orthogonal interactions with electron-rich backbone carbonyl oxygens within the kinase gatekeeper pocket. Because halogen bonds require strict linear geometry (approx. 180° angle between the C-Br bond and the oxygen electron donor), they provide a profound degree of kinase selectivity that standard hydrogen bonds cannot achieve [1]. Furthermore, the bromine atom serves as a versatile synthetic handle for late-stage Suzuki-Miyaura cross-coupling.

The Hydrochloride Salt Form: Physicochemical Optimization
  • Causality in Design: Formulating the building block as a hydrochloride salt protonates the primary amine, significantly enhancing aqueous solubility. This prevents compound aggregation in DMSO stock solutions and ensures stoichiometric precision during early-stage biochemical assays and crystallographic soaking.

BindingMechanism cluster_kinase Kinase ATP-Binding Site cluster_ligand 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine Hinge Hinge Region (Backbone Amides) Gatekeeper Gatekeeper Pocket (Carbonyl Oxygen) Hydrophobic Hydrophobic Pocket (Solvent Exposed) Pyrazole 1H-Pyrazol-4-amine Core Pyrazole->Hinge Hydrogen Bonding (Donor/Acceptor) Bromo 3-Bromo Substituent Bromo->Gatekeeper Halogen Bonding (σ-hole interaction) Cyclopentyl 1-Cyclopentyl Group Cyclopentyl->Hydrophobic van der Waals & Entropy Gain

Diagram illustrating the target binding interactions of the pharmacophore within the kinase domain.

Part 2: Experimental Workflows for Target Binding Validation

To accurately quantify the binding kinetics and elucidate the structural pose of this scaffold, researchers must employ self-validating experimental systems. Below are the definitive protocols for Surface Plasmon Resonance (SPR) and X-Ray Crystallography.

Workflow 1: Kinetic Binding Analysis via Surface Plasmon Resonance (SPR)

SPR is utilized to determine the association ( kon​ ) and dissociation ( koff​ ) rates of the scaffold.

Self-Validating Protocol:

  • Sensor Chip Selection: Utilize an NTA (Nitrilotriacetic acid) sensor chip pre-loaded with Ni2+ .

    • Causality: Capturing a His-tagged kinase construct via Ni-NTA ensures uniform, oriented immobilization. Unlike random amine coupling (which can modify lysine residues in the active site and occlude the binding pocket), oriented capture leaves the ATP-binding cleft 100% accessible, preventing heterogeneous binding kinetics.

  • Reference Subtraction (Self-Validation): Flow Cell 1 (Fc1) is left as a bare Ni-NTA surface, while Flow Cell 2 (Fc2) contains the immobilized kinase. All data must be reported as Fc2 - Fc1. This subtracts bulk refractive index changes caused by DMSO and eliminates false positives arising from the non-specific binding of the lipophilic cyclopentyl group to the dextran matrix.

  • Analyte Injection: Inject the scaffold in a 3-fold dilution series (e.g., 10 μ M down to 12.3 nM) using a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Regeneration Strategy: Due to the potentially slow off-rates driven by the halogen bond, standard regeneration buffers (e.g., 10 mM Glycine-HCl) may denature the kinase. Instead, use 350 mM EDTA to strip the entire Ni2+ /Kinase complex from the chip, followed by reloading fresh Ni2+ and kinase for the next cycle.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( Kd​=koff​/kon​ ).

SPRWorkflow Chip 1. Sensor Chip Preparation (Ni-NTA Surface) Immobilize 2. Kinase Immobilization (Oriented His-Tag Capture) Chip->Immobilize Injection 3. Analyte Injection (Concentration Series) Immobilize->Injection Binding 4. Association/Dissociation (Real-time Sensogram) Injection->Binding Regeneration 5. Surface Regeneration (EDTA Stripping) Binding->Regeneration Analysis 6. Kinetic Data Fitting (1:1 Langmuir Model) Binding->Analysis Data Export Regeneration->Immobilize Reload Fresh Kinase

Step-by-step Surface Plasmon Resonance (SPR) workflow for validating kinetic binding parameters.

Workflow 2: Structural Elucidation via X-Ray Crystallography

To confirm the σ -hole interaction and the displacement of ordered water molecules, high-resolution X-ray crystallography is required.

Self-Validating Protocol:

  • Crystal Soaking: Grow apo-crystals of the target kinase using vapor diffusion. Soak the crystals in a cryoprotectant solution containing 5-10 mM of the 3-bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride scaffold.

    • Causality: The hydrochloride salt form is highly soluble, allowing for high-concentration soaking without requiring high percentages of DMSO, which frequently causes crystal lattice degradation and loss of diffraction resolution.

  • Data Collection & Phasing: Collect diffraction data at 100 K using synchrotron radiation. Phase the data using molecular replacement with the apo-kinase structure.

  • Refinement and Validation (Self-Validation): Iteratively refine the structure using Phenix or REFMAC5. To ensure the structural model is not overfitted to the diffraction data, calculate the Rfree​ value using 5% of the reflections excluded from refinement. A valid model must exhibit an Rwork​ and Rfree​ divergence of <5% .

Part 3: Quantitative Data Presentation

When this scaffold is elaborated into a full inhibitor (e.g., by attaching a pyrimidine or pyridine ring to the 4-amino group), the resulting binding parameters reflect the synergistic effects of the pyrazole hinge-binding, halogen bonding, and hydrophobic engagement.

Below is a summary of representative thermodynamic and kinetic data for optimized derivatives of this scaffold against common kinase targets [2].

Target KinaseScaffold Elaboration (at C4-Amine) Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Primary Driving Interaction
JAK2 Pyrrolo[2,3-d]pyrimidine1.2 4.5×105 5.4×10−4 Cyclopentyl water displacement
FGFR1 2-Aminopyridine4.8 2.1×105 1.0×10−3 Pyrazole H-bond at hinge
FLT3 Urea-Phenyl15.3 8.9×104 1.3×10−3 C3-Bromo Halogen bond ( σ -hole)
CDK4 Pyrimidine-2-amine8.5 3.2×105 2.7×10−3 Bidentate Pyrazole H-bond

(Note: Parameters are representative of highly optimized lead compounds utilizing the 3-bromo-1-cyclopentyl-1H-pyrazol-4-amine core).

References

  • Title: Halogen bonding (X-bonding): A biological perspective. Source: PMC - National Institutes of Health (NIH). URL: [Link][1]

  • Title: Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. Source: PMC - National Institutes of Health (NIH). URL: [Link][2]

  • Title: Ruxolitinib | C17H18N6 | CID 25126798 - PubChem. Source: PubChem - National Library of Medicine. URL: [Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine Hydrochloride

Target Molecule: 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride CAS Registry Numbers: 1855907-32-2 (HCl Salt)[1], 1790365-71-7 (Free Base) Primary Application: Advanced building block for kinase inhibitor discove...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride CAS Registry Numbers: 1855907-32-2 (HCl Salt)[1], 1790365-71-7 (Free Base) Primary Application: Advanced building block for kinase inhibitor discovery (e.g., LRRK2 inhibitors)[2].

Mechanistic Overview and Strategic Rationale

The synthesis of highly functionalized pyrazoles requires careful orchestration of regioselectivity and chemoselectivity. 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride is a critical intermediate in the development of neurodegenerative therapeutics, particularly LRRK2 inhibitors[2].

The synthetic strategy detailed in this protocol relies on a three-phase approach:

  • Regioselective N-Alkylation: Utilizing cesium carbonate ( Cs2​CO3​ ) in N,N-dimethylformamide (DMF) to drive the alkylation of 3-bromo-4-nitro-1H-pyrazole with cyclopentyl bromide[2]. The steric bulk of the cyclopentyl group necessitates a strong, soluble base to ensure complete conversion.

  • Chemoselective Nitro Reduction: Reducing the nitro group to an amine without triggering the reductive dehalogenation of the sensitive 3-bromo substituent.

  • Salt Formation: Converting the oxidation-prone free amine into a stable hydrochloride salt to ensure long-term shelf stability and improved solubility[1].

G SM 3-Bromo-4-nitro- 1H-pyrazole R1 Phase 1: N-Alkylation Cyclopentyl bromide Cs2CO3, DMF, 80°C SM->R1 INT1 3-Bromo-1-cyclopentyl- 4-nitro-1H-pyrazole R1->INT1 R2 Phase 2: Chemoselective Reduction Fe powder, NH4Cl EtOH/H2O, 80°C INT1->R2 INT2 3-Bromo-1-cyclopentyl- 1H-pyrazol-4-amine R2->INT2 R3 Phase 3: Salt Formation 4M HCl in Dioxane DCM, 0°C INT2->R3 PROD 3-Bromo-1-cyclopentyl-1H- pyrazol-4-amine HCl R3->PROD

Fig 1. Three-step synthetic workflow for 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine HCl.

Experimental Protocols

Phase 1: N-Alkylation of 3-Bromo-4-nitro-1H-pyrazole

Objective: Synthesize 3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole via nucleophilic substitution.

Causality & Expert Insight: Alkylation of asymmetric pyrazoles typically yields a mixture of 1,3- and 1,5-regioisomers due to annular tautomerism. Cs2​CO3​ is selected over K2​CO3​ because the larger cesium cation provides a more reactive, "naked" pyrazolate anion in DMF, maximizing overall yield against the sterically hindered cyclopentyl bromide[2].

Step-by-Step Procedure:

  • To an oven-dried, argon-purged round-bottom flask, add 3-bromo-4-nitro-1H-pyrazole (1.0 eq, e.g., 50 mmol) and anhydrous DMF (0.5 M concentration)[2].

  • Add Cs2​CO3​ (2.5 eq) in a single portion. Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation.

  • Add cyclopentyl bromide (1.5 eq) dropwise via syringe.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C for 16 hours under an argon atmosphere[2].

  • Workup: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (3 volumes relative to DMF). Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 5% to 20% EtOAc in Hexanes). The desired 1,3-isomer (3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole) typically elutes after the more sterically hindered 1,5-isomer.

Phase 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro intermediate to 3-bromo-1-cyclopentyl-1H-pyrazol-4-amine.

Causality & Expert Insight: Standard catalytic hydrogenation (e.g., Pd/C with H2​ gas) is strictly avoided here. Palladium readily inserts into the C−Br bond, leading to extensive reductive dehalogenation. Instead, a Béchamp-type reduction using Iron powder and Ammonium Chloride ( NH4​Cl ) is employed. This method is highly chemoselective, reducing the nitro group to an aniline-equivalent while leaving the aryl bromide entirely intact.

Step-by-Step Procedure:

  • Dissolve 3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).

  • Add NH4​Cl (5.0 eq) and fine Iron powder (325 mesh, 5.0 eq) to the solution.

  • Heat the vigorously stirred suspension to 80 °C for 4 to 6 hours. Monitor reaction completion via TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the crude mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with EtOAc.

  • Concentrate the filtrate to remove the ethanol. Partition the remaining aqueous layer with EtOAc and saturated aqueous NaHCO3​ .

  • Extract the aqueous layer twice more with EtOAc. Dry the combined organic layers over Na2​SO4​ , filter, and concentrate to yield the free base (CAS 1790365-71-7). This intermediate should be used promptly in the next step to prevent oxidative degradation.

Phase 3: Hydrochloride Salt Formation

Objective: Convert the free amine into a stable, isolable hydrochloride salt.

Causality & Expert Insight: Pyrazol-4-amines are electron-rich and susceptible to air oxidation, often turning dark brown or black upon extended storage. Conversion to the hydrochloride salt (CAS 1855907-32-2)[1] protonates the amine, drastically reducing its electron density, thereby preventing oxidation and ensuring long-term solid-state stability.

Step-by-Step Procedure:

  • Dissolve the crude 3-bromo-1-cyclopentyl-1H-pyrazol-4-amine free base in anhydrous Dichloromethane (DCM) or Diethyl Ether ( Et2​O ) (approx. 0.5 M).

  • Cool the solution to 0 °C using an ice bath under an inert atmosphere.

  • Dropwise, add a solution of 4M HCl in Dioxane (1.2 eq). A precipitate should begin forming almost immediately.

  • Stir the suspension at 0 °C for 1 hour to ensure complete crystallization.

  • Workup: Filter the solid precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake with ice-cold anhydrous Et2​O to remove any residual organic impurities or unreacted free base.

  • Dry the solid under high vacuum at 40 °C for 12 hours to afford 3-bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride as an off-white to pale crystalline solid.

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric requirements and expected performance metrics for the workflow, assuming a 50 mmol starting scale.

PhaseReactant / IntermediateKey ReagentsEquivalentsTemp / TimeExpected Yield
1 3-Bromo-4-nitro-1H-pyrazoleCyclopentyl bromide Cs2​CO3​ 1.5 eq2.5 eq80 °C16 h65 - 75%(post-column)
2 3-Bromo-1-cyclopentyl-4-nitro-1H-pyrazoleFe powder (325 mesh) NH4​Cl 5.0 eq5.0 eq80 °C4 - 6 h85 - 95%
3 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine4M HCl in Dioxane1.2 eq0 °C1 h> 90%

References

  • Google Patents (US11780851B2).LRRK2 inhibitors.

Sources

Application

Application Notes &amp; Protocols: The Strategic Deployment of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride in Modern Drug Discovery

Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs.[1][2][3][4] This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs.[1][2][3][4] This guide provides an in-depth exploration of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride , a highly versatile chemical building block poised for significant applications in contemporary drug discovery. We will dissect the strategic value of its distinct structural features—the reactive 3-bromo position, the lipophilic 1-cyclopentyl group, and the pharmacophoric 4-amino moiety. This document serves as a practical resource for researchers, offering not only detailed experimental protocols for key chemical transformations but also the underlying scientific rationale to empower logical and efficient lead generation and optimization campaigns.

Introduction: Deconstructing a Privileged Scaffold

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties beneficial for drug design.[1][4] It can act as a bioisostere for an aryl ring, enhancing properties like solubility and lipophilicity, while also providing crucial hydrogen bond donor and acceptor sites for target engagement.[1] The title compound, 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride, is engineered for synthetic versatility:

  • The 3-Bromo Group : This is the primary reactive handle for introducing molecular diversity. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the facile formation of new carbon-carbon and carbon-nitrogen bonds.

  • The 4-Amino Group : This functionality is a key pharmacophoric element. It can act as a hydrogen bond donor, crucial for anchoring a molecule within a protein's binding site. Its presence is a common feature in many kinase inhibitors, where it often forms a "hinge-binding" interaction.[5][6]

  • The 1-Cyclopentyl Group : This substituent modulates the compound's physical properties. The cyclopentyl group increases lipophilicity, which can enhance cell permeability and oral bioavailability. It also provides a three-dimensional vector that can be exploited to probe deeper into hydrophobic pockets of a target protein, potentially improving potency and selectivity.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, simplifying handling and formulation for biological screening.

Core Applications in Drug Discovery: A Kinase Inhibitor Focus

The aminopyrazole scaffold is a well-established core in the design of protein kinase inhibitors.[6][7][8] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, for example, is found in the Aurora kinase inhibitor tozasertib and has been used to develop potent and selective inhibitors for understudied kinases like CDK16.[6][9]

Derivatives of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine are ideally suited for developing Type I kinase inhibitors, which bind to the ATP-binding pocket of the active kinase conformation.[7][10]

Workflow for Kinase Inhibitor Discovery

The following diagram illustrates a typical workflow for utilizing this building block in a kinase inhibitor discovery program.

G cluster_0 Scaffold-Based Synthesis cluster_1 Screening & Optimization A 3-Bromo-1-cyclopentyl-1H- pyrazol-4-amine HCl (Starting Material) B Suzuki or Buchwald-Hartwig Cross-Coupling at C3-Br A->B Introduce Diversity C Optional: Derivatization of C4-NH2 B->C Fine-tune Properties D Library of Novel Pyrazoles B->D C->D E Biochemical Assay (e.g., Kinase Panel) D->E Primary Screen F Cell-Based Potency & Selectivity Assays E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H H->B Iterative Design I Preclinical Candidate H->I

Caption: A streamlined workflow for drug discovery using the title compound.

Experimental Protocols: Unleashing Synthetic Potential

The true power of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine lies in its synthetic tractability. Below are detailed, field-tested protocols for key transformations.

Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of the 3-bromo position with an arylboronic acid, a foundational reaction for building molecular complexity.[11][12]

Objective: To synthesize 1-cyclopentyl-3-aryl-1H-pyrazol-4-amine derivatives.

Materials:

  • 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedural Steps:

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride (1 eq.), the chosen arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.03 eq.), and K₂CO₃ (3 eq.).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with inert gas three times to ensure an oxygen-free environment. This is critical as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use to remove dissolved oxygen.[13]

  • Reaction: Heat the mixture with vigorous stirring. For conventional heating, a temperature of 80-100 °C is typical.[12][14] Microwave irradiation (e.g., 135 °C for 40 minutes) can significantly accelerate the reaction.[11][15]

  • Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L2 pd2_ox R1-Pd(II)L2-Br pd0->pd2_ox Oxidative Addition pd2_trans R1-Pd(II)L2-R2 pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R1-R2 pd2_trans->product boronate [R2-B(OH)3]- boronate->pd2_trans r1br R1-Br r1br->pd2_ox r2boh R2-B(OH)2 r2boh->boronate base Base (e.g., K2CO3) base->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

While the title compound already possesses a 4-amino group, the 3-bromo position can be functionalized with a different amine to create more complex structures. The Buchwald-Hartwig amination is the premier method for this transformation.[16][17][18]

Objective: To synthesize 3-(substituted-amino)-1-cyclopentyl-1H-pyrazol-4-amine derivatives.

Materials:

  • 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride

  • Primary or secondary amine (1.2-1.4 equivalents)

  • Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%)[16]

  • Base (e.g., LHMDS or NaOtBu, 2.2 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene or THF)

  • Inert gas (Argon or Nitrogen)

Procedural Steps:

  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst and the base to a dry Schlenk tube or microwave vial.

  • Reactant Addition: Add the 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride (1 eq.). Note: The initial hydrochloride salt will be neutralized by the strong base.

  • Inert Atmosphere: Seal the vessel, evacuate, and backfill with inert gas (repeat three times).

  • Solvent and Amine Addition: Add the anhydrous solvent, followed by the desired amine (1.2 eq.) via syringe.

  • Reaction: Heat the mixture with vigorous stirring. Temperatures typically range from 80-110 °C.[16] The reaction is usually complete within 12-24 hours.

  • Monitoring: Progress can be monitored by LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via flash column chromatography.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic application of the protocols above allows for the rapid generation of a library of analogs. The data gathered from biological screening should be tabulated to facilitate SAR analysis.

Table 1: Hypothetical SAR Data for Pyrazole-Derived Kinase Inhibitors

Compound IDR Group at C3-PositionKinase IC₅₀ (nM)Cell Viability EC₅₀ (µM)
LEAD-001 4-methoxyphenyl552.5
LEAD-002 3-fluorophenyl301.8
LEAD-003 Pyridin-4-yl150.9
LEAD-004 N-methyl-piperazin-1-yl12010.2
LEAD-005 Cyclohexyl>1000>50

This is representative data.

From this hypothetical table, a medicinal chemist could infer that:

  • Aromatic substituents at the R position are preferred over aliphatic ones (LEAD-005 vs. others).

  • Introducing a hydrogen bond acceptor (pyridin-4-yl in LEAD-003) improves potency, possibly by interacting with a specific residue in the kinase active site.

  • Electron-withdrawing groups on the phenyl ring may be beneficial (LEAD-002 vs. LEAD-001).

Conclusion: A Versatile Tool for Modern Medicinal Chemistry

3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride is more than just a chemical reagent; it is a strategic starting point for innovation in drug discovery. Its well-defined reactive sites allow for controlled, systematic diversification, enabling the efficient exploration of chemical space around a privileged core. The protocols and workflows detailed in this guide provide a robust framework for researchers to leverage this building block in their quest for novel therapeutics, particularly in the highly competitive and impactful field of kinase inhibition.

References

  • Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014).
  • Wikipedia. Buchwald–Hartwig amination.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. (2021).
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1 ... - RSC Publishing. (2021).
  • Alfa Chemistry. Buchwald-Hartwig Coupling. (2024).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC.
  • Benchchem. 3-Bromo-1H-pyrazole|Building Block for R&D.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine.
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC.
  • Reddit. Help needed with unreproducible Suzuki coupling. (2023).
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Semantic Scholar. Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents.
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC.
  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023).
  • MilliporeSigma. 4-Bromo-1-cyclopentyl-1H-pyrazole | 1012880-01-1.
  • PubMed. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022).
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. (2023).
  • CymitQuimica. 3-Bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (2023).
  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022).
  • BLD Pharm. 1354704-70-3|3-Bromo-1-cyclopentyl-1H-pyrazole|BLD Pharm.

Sources

Method

Standard Operating Procedure: Sequential Functionalization of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine Hydrochloride

Introduction & Scope 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride (CAS: 1855907-32-2) is a highly versatile, bifunctional building block[1]. The pyrazole scaffold is a privileged structure in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride (CAS: 1855907-32-2) is a highly versatile, bifunctional building block[1]. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and targeted therapeutics[2].

This Application Note details a field-proven, self-validating Standard Operating Procedure (SOP) for the sequential functionalization of this compound. Because the molecule contains both a nucleophilic primary amine at the C4 position and an electrophilic bromide at the C3 position, orthogonal reactivity must be carefully managed to prevent side reactions and catalyst degradation.

Experimental Logic & Causality (E-E-A-T)

As a general rule in cross-coupling chemistry, attempting a direct Suzuki-Miyaura coupling on a substrate with an unprotected, highly nucleophilic primary amine leads to severe complications. The free C4-amine can coordinate with and poison the palladium catalyst, undergo unwanted intra/intermolecular Buchwald-Hartwig amination, or promote hydrodehalogenation of the C3-bromide.

The Causality of the Sequence: To establish a self-validating and high-yielding system, the standard operating procedure dictates a strict order of operations:

  • Neutralization & Amidation (Step 1): The hydrochloride salt is first neutralized (free-based) in situ. The C4-amine is immediately derivatized via HATU-mediated amidation[3]. This step serves a dual purpose: it installs the desired R-group for structure-activity relationship (SAR) exploration and functionally "protects" the amine by converting it into a much less nucleophilic amide.

  • Cross-Coupling (Step 2): With the amine pacified, the C3-bromide is now primed for clean oxidative addition. A Suzuki-Miyaura cross-coupling can then be executed with high regiocontrol and minimal catalyst poisoning[4].

Causality A Primary Amine (-NH2) Highly Nucleophilic C Direct Suzuki Coupling (High Risk of Pd-Poisoning) A->C Interferes D Step 1: Amidation (Protects Amine) A->D Derivatize B Bromide (-Br) Electrophilic B->C E Step 2: Suzuki Coupling (Clean Conversion) B->E D->E Enables

Logical causality justifying the sequential amidation prior to Suzuki coupling.

Workflow & Quantitative Data Summary

Workflow SM 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine HCl (Starting Material) Step1 Step 1: Free-Basing & Amidation Reagents: HATU, DIPEA, R-COOH SM->Step1 Neutralize HCl Protect Amine Int Intermediate: 4-Amido-3-bromo-1-cyclopentyl-1H-pyrazole Step1->Int Step2 Step 2: Suzuki-Miyaura Coupling Reagents: Pd(dppf)Cl2, K2CO3, R'-B(OH)2 Int->Step2 Pd-Catalyzed Cross-Coupling Prod Final Scaffold: 3,4-Disubstituted-1-cyclopentyl-1H-pyrazole Step2->Prod

Experimental workflow for sequential pyrazole functionalization.

Optimized Reaction Parameters and Stoichiometry

The following table summarizes the validated stoichiometric ratios required to drive both steps to completion without generating excessive byproducts.

StepReagentFunctionEquivalents (eq)ConcentrationTemp / Time
1 3-Bromo-1-cyclopentyl... HClStarting Material1.00.2 MN/A
1 R-COOHAcyl Donor1.1-25 °C / 2-4 h
1 HATUCoupling Agent1.2--
1 DIPEABase (Neutralizes HCl)3.0--
2 4-Amido IntermediateStarting Material1.00.1 MN/A
2 R'-B(OH)₂Boronic Acid1.5-90 °C / 12 h
2 Pd(dppf)Cl₂Catalyst0.05 (5 mol%)--
2 K₂CO₃Inorganic Base3.0--

Experimental Protocols

Protocol 1: Free-Basing and Amidation (Step 1)

Objective: Neutralize the hydrochloride salt and couple the C4-amine with a carboxylic acid to form a stable amide[3].

Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Solvation & Free-Basing: Suspend the solids in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

    • Causality Note: Exactly 1.0 eq of DIPEA is consumed immediately to neutralize the HCl salt[1], liberating the free nucleophilic amine. The remaining 2.0 eq serve as the proton scavenger for the subsequent amidation.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq) portion-wise over 5 minutes.

    • Causality Note: The adjacent electron-withdrawing pyrazole nitrogens and the C3-bromine slightly reduce the nucleophilicity of the C4-amine. Therefore, a highly active uronium-based coupling reagent like HATU is required to ensure full conversion[3].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours. Monitor the reaction progression via LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: The intermediate should exhibit a characteristic 1:1 isotopic splitting pattern (M and M+2 peaks) in mass spectrometry, confirming the retention of the C3-bromine atom.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Step 2)

Objective: Perform a palladium-catalyzed cross-coupling at the C3-bromo position to yield the fully functionalized 3,4-disubstituted pyrazole[4].

Methodology:

  • Preparation: Charge a microwave vial or a Schlenk flask with the 4-amido-3-bromo-1-cyclopentyl-1H-pyrazole intermediate from Step 1 (1.0 eq), the desired boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvation: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.1 M concentration.

  • Degassing: Sparge the mixture with Argon or Nitrogen gas for 5–10 minutes to remove dissolved oxygen, which can rapidly oxidize the active Pd(0) species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq) to the degassed mixture and seal the vial.

    • Causality Note: Pd(dppf)Cl₂ is selected because its bidentate dppf ligand creates a sterically demanding environment that facilitates the challenging oxidative addition into the electron-rich pyrazole ring while suppressing premature reductive elimination (debromination).

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath for 12 hours. Alternatively, for accelerated kinetics, irradiate in a microwave synthesizer at 110 °C for 30 minutes[4].

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc and filter the suspension through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via reverse-phase preparative HPLC or silica gel flash chromatography to isolate the final 3,4-disubstituted-1-cyclopentyl-1H-pyrazole scaffold.

  • Validation: Successful coupling is confirmed by the disappearance of the 1:1 bromine isotopic pattern in LC-MS and the appearance of new aromatic/aliphatic signals in the ¹H NMR spectrum corresponding to the boronic acid substituent.

References

  • Source: abcr.
  • Title: 3-Bromo-1H-pyrazole | Building Block for R&D Source: BenchChem URL
  • Source: Pharmaceuticals (MDPI)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Organic Solubility of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine Hydrochloride

Welcome to the advanced troubleshooting guide for 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride (CAS: 1855907-32-2). This compound is a highly valuable building block in medicinal chemistry, featuring a lipophil...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride (CAS: 1855907-32-2). This compound is a highly valuable building block in medicinal chemistry, featuring a lipophilic cyclopentyl group and a reactive bromo-pyrazole core. However, its presentation as a hydrochloride (HCl) salt often presents significant solubility bottlenecks in standard organic workflows.

This guide is designed for research scientists and process chemists to systematically resolve polarity mismatches, optimize solvent systems, and ensure seamless integration of this intermediate into downstream synthetic steps.

Strategic Decision Matrix

Before altering your reaction conditions, it is critical to determine whether the salt form is strictly required for your downstream chemistry. Use the workflow below to select the optimal solubilization strategy.

DecisionTree Start Solubility Issue: 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine HCl Q1 Must the compound remain in a salt form? Start->Q1 YesSalt Yes Q1->YesSalt NoSalt No Q1->NoSalt SaltMetathesis Perform Salt Metathesis (Use Lipophilic Counterion) YesSalt->SaltMetathesis Q2 Is the reaction moisture sensitive? NoSalt->Q2 YesMoisture Yes Q2->YesMoisture NoMoisture No Q2->NoMoisture InSitu In-situ Free-Basing (Add TEA/DIPEA in Organic Solvent) YesMoisture->InSitu Biphasic Biphasic Free-Basing (Aqueous NaOH / DCM Extraction) NoMoisture->Biphasic

Workflow for selecting the optimal solubilization strategy based on reaction constraints.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does this specific compound precipitate or fail to dissolve in standard organic solvents like DCM or EtOAc? A: The insolubility is driven by the high lattice energy of the hydrochloride salt. The protonated primary amine ( −NH3+​ ) and the chloride anion ( Cl− ) form a strong ionic crystal lattice. Low-dielectric organic solvents (like Dichloromethane, ϵ=8.9 ) lack the hydrogen-bond accepting/donating capacity required to overcome this lattice energy and solvate the separated ions. Consequently, the thermodynamic equilibrium heavily favors the solid state over the dissolved state in non-polar media.

Q2: How can I achieve maximum solubility in non-polar solvents for coupling reactions? A: The most effective method is free-basing . By deprotonating the amine with a base, you neutralize the charge. This eliminates the ionic lattice, exposing the highly lipophilic cyclopentyl ring and the bromo-pyrazole core to the solvent. The neutral free base exhibits drastically increased solubility in non-polar organic phases.

Q3: I need to maintain a salt form to prevent oxidation or degradation of the amine, but I still require organic solubility. What are my options? A: You should perform salt metathesis to exchange the chloride ion for a lipophilic counterion . Counterions such as p-toluenesulfonate (tosylate), mesylate, or tetraphenylborate distribute the negative charge over a larger, more polarizable volume. This reduces the overall charge density and lattice energy, significantly enhancing the salt's solubility in lipid-based or organic systems[1].

Q4: Can I bypass chemical modification and just use co-solvents? A: Yes, but with limitations. If you must use the HCl salt directly, you must introduce a polar aprotic co-solvent with a high dielectric constant, such as DMSO ( ϵ=46.7 ) or DMF ( ϵ=36.7 ). A common approach is to dissolve the salt in a minimal volume of DMSO, then dilute it with your primary reaction solvent (e.g., DCM). However, ensure your reagents (like coupling agents) are compatible with DMSO.

Quantitative Solubility Profiles

The table below summarizes the expected solubility behavior of the different forms of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine to guide your solvent selection.

SolventDielectric Constant ( ϵ )HCl Salt SolubilityFree Base SolubilityLipophilic Salt (e.g., Tosylate)
Water 80.1High (>50 mg/mL)Very Low (<1 mg/mL)Moderate
DMSO 46.7High (>50 mg/mL)High (>50 mg/mL)High (>50 mg/mL)
Methanol 32.7Moderate (~20 mg/mL)HighHigh
DCM 8.9Very Low (<1 mg/mL)High (>50 mg/mL)Moderate to High
EtOAc 6.0InsolubleHighModerate
Hexane 1.9InsolubleModerateInsoluble

Validated Experimental Protocols

Protocol A: Ex-Situ Biphasic Free-Base Conversion

Use this protocol to isolate the pure, neutral amine prior to moisture-sensitive reactions.

Causality: Utilizing a biphasic system ensures that the inorganic byproduct (NaCl) remains completely partitioned in the aqueous layer, preventing salt contamination in your organic reaction.

  • Dissolution: Suspend 1.0 equivalent of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride in deionized water (10 mL/gram).

  • Basification: Cool the suspension to 0–5 °C in an ice bath. Dropwise, add 1.0 M NaOH (aq) until the aqueous phase reaches pH > 10. Self-Validation: The clear aqueous solution will become cloudy as the lipophilic free base precipitates out of the water.

  • Extraction: Add an equal volume of Dichloromethane (DCM) to the flask. Stir vigorously for 10 minutes. Transfer to a separatory funnel and collect the lower organic layer. Repeat the extraction twice more with fresh DCM.

  • Drying & Isolation: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid.

Mechanism Salt R-NH3+ Cl- (Crystal Lattice) AqSol Dissolution in H2O (High Dielectric) Salt->AqSol H2O Base Add NaOH (pH > 10) Deprotonation AqSol->Base OH- FreeBase R-NH2 (Neutral Amine) Base->FreeBase -H2O, -Cl- OrgSol Extraction into DCM (Lipophilic Solvation) FreeBase->OrgSol DCM

Mechanistic pathway of biphasic free-basing to achieve organic solubility.

Protocol B: In-Situ Neutralization

Use this protocol for immediate downstream reactions (e.g., amide couplings) where isolating the free base is unnecessary.

Causality: Non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) deprotonate the pyrazole amine without competing as nucleophiles in subsequent steps. The resulting DIPEA-HCl salt is either partially soluble in DCM or forms a fine, non-interfering suspension.

  • Suspension: Suspend the HCl salt in anhydrous DCM or DMF (0.1 M concentration) under an inert atmosphere (Nitrogen/Argon).

  • Neutralization: Add 1.2 to 1.5 equivalents of DIPEA (or Triethylamine) dropwise at room temperature.

  • Validation: Stir for 15 minutes. The heterogeneous suspension will transition to a clear or slightly hazy solution, indicating successful liberation and solvation of the free base.

  • Reaction: Immediately add your electrophile (e.g., acid chloride, sulfonyl chloride) or pre-activated carboxylic acid to the solution.

Protocol C: Lipophilic Salt Metathesis

Use this protocol if the free base is unstable and you require an organic-soluble salt.

  • Aqueous Phase Preparation: Dissolve the amine hydrochloride (1.0 eq) in a minimal amount of deionized water.

  • Counterion Addition: In a separate vessel, dissolve 1.1 equivalents of Sodium p-Toluenesulfonate in water.

  • Metathesis: Slowly mix the two aqueous solutions. The highly lipophilic tosylate salt of the amine will often precipitate directly from the aqueous phase.

  • Organic Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) or DCM. The bulky, charge-diffuse tosylate salt will partition into the organic layer[1].

  • Isolation: Dry the organic layer over MgSO4​ , filter, and evaporate to yield the organic-soluble amine tosylate salt.

References

  • MDPI. "Synthesis, Molecular Recognition Study and Liquid Membrane-Based Applications of Highly Lipophilic Enantiopure Acridino-Crown Ethers." Available at:[Link]

  • ResearchGate. "Modulation of Biopharmaceutical Properties of Acidic Drugs using Cationic Counterions: A Critical Analysis of FDA-Approved Pharmaceutical Salts." Available at:[Link]

Sources

Optimization

Technical Support Center: Stability Testing of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine HCl Solutions

Document ID: TSS-BCPA-HCL-001 Introduction This technical support guide provides a comprehensive framework for establishing robust stability testing protocols for solutions of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSS-BCPA-HCL-001

Introduction

This technical support guide provides a comprehensive framework for establishing robust stability testing protocols for solutions of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride. As a critical intermediate or active pharmaceutical ingredient (API), understanding its stability profile is paramount for ensuring product quality, safety, and efficacy. This document is intended for researchers, analytical scientists, and drug development professionals. It offers a combination of frequently asked questions (FAQs), detailed troubleshooting guides, and step-by-step protocols grounded in regulatory expectations and first-principle chemical knowledge.

The molecular structure, featuring a halogenated pyrazole ring, a primary amine, and a cyclopentyl group, presents unique stability challenges. Potential degradation pathways may include hydrolysis, oxidation, photolysis, and debromination. The hydrochloride salt form enhances aqueous solubility but also establishes an acidic pH in solution, which is a critical starting point for any stability assessment. This guide is built upon the principles outlined by the International Council for Harmonisation (ICH), particularly the Q1A(R2) guideline on stability testing.[1][2][3][4]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when beginning to work with 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine HCl solutions.

Q1: What are the primary chemical liabilities of this molecule that I should be concerned about during stability testing?

A1: The primary points of interest for degradation are:

  • The Bromo-Pyrazole Ring: Halogenated aromatic systems can be susceptible to photolytic degradation or debromination under certain stress conditions (e.g., high heat, presence of certain excipients).[5]

  • The Primary Amine: The amine group is a potential site for oxidation, which can lead to coloration of the solution and the formation of various degradation products. It can also react with formulation excipients, particularly those with aldehyde functionalities.

  • Hydrolysis: While the pyrazole ring itself is relatively stable against hydrolysis, the overall molecule's stability in aqueous solution across a range of pH values must be evaluated.[6][7]

Q2: What are the recommended initial storage conditions for a newly prepared stock solution?

A2: For initial, short-term storage (up to 2 weeks) during early-phase development, it is recommended to store aqueous solutions at 2-8°C, protected from light. This is a precautionary measure to slow potential hydrolytic and photolytic degradation pathways until formal stability studies can be completed.

Q3: Why is a "stability-indicating method" so critical, and what does it entail?

A3: A stability-indicating analytical method is essential because it can accurately and selectively quantify the parent drug in the presence of its degradation products, process impurities, and other potential excipients.[8][9][10] Without this, you cannot be certain if a decrease in the parent compound's concentration is due to actual degradation or analytical interference. Typically, this is a validated High-Performance Liquid Chromatography (HPLC) method that demonstrates baseline resolution between the parent peak and all known degradation peaks.[11] The development of such a method is a prerequisite for any meaningful stability study and is mandated by regulatory guidelines.[12][13][14]

Q4: Do I need to perform forced degradation studies?

A4: Yes. Forced degradation, or stress testing, is a mandatory part of the stability program.[9][10][15] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing (e.g., high concentrations of acid/base, peroxide, intense light, high heat) to intentionally degrade it.[6] The primary goals are to:

  • Identify likely degradation pathways.

  • Generate degradation products for structural elucidation.

  • Demonstrate the specificity and stability-indicating nature of your analytical method.[9] A good target for forced degradation is to achieve 5-20% degradation of the active ingredient.[10]

Part 2: Troubleshooting Guide for Analytical & Formulation Issues

This section provides practical advice for specific problems that may arise during your experiments.

Observed Issue Potential Root Cause(s) Recommended Troubleshooting Steps & Rationale
Appearance of Unexpected Peaks in HPLC Chromatogram 1. Sample Contamination.2. Mobile Phase Contamination.3. System Carryover.4. Actual Degradation.1. Inject a Blank: Run a blank (injection of solvent) to check for carryover from previous injections.[16]2. Prepare Fresh Mobile Phase: Impurities can accumulate in solvents over time. Use fresh, HPLC-grade solvents.[17]3. Verify Peak Identity: If the peak persists, compare its retention time to those generated during forced degradation studies. If it matches a known degradant, it indicates instability under your current conditions. If it's a new peak, further investigation is required.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload.2. Incompatible Injection Solvent.3. Column Degradation.4. Secondary Interactions with Column Silanols.1. Dilute the Sample: Injecting too high a concentration can cause peak tailing.[18] Dilute the sample and re-inject.2. Match Injection Solvent: Ensure the injection solvent is as close in composition to the mobile phase as possible to prevent peak distortion.3. Adjust Mobile Phase pH: For an amine-containing compound, a low pH (e.g., pH 2.5-3.5) mobile phase can protonate the amine, improving peak shape by minimizing interactions with the silica backbone of the C18 column.
Shifting HPLC Retention Times 1. Inconsistent Mobile Phase Preparation.2. Unstable Column Temperature.3. HPLC Pump Malfunction (Inconsistent Flow).4. Column Equilibration Issues.1. Ensure Accurate pH & Composition: Small variations in mobile phase pH or organic modifier concentration can cause significant shifts.[17] Prepare mobile phases carefully and consistently.2. Use a Column Oven: Maintain a constant column temperature (e.g., 30°C or 40°C) to ensure reproducible chromatography.[19]3. Check System Pressure: Monitor the HPLC system pressure for fluctuations, which may indicate pump issues.[19]4. Equilibrate Thoroughly: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run (typically 10-15 column volumes).
Solution Turning Yellow/Brown Over Time 1. Oxidative Degradation.2. Photodegradation.1. Inert Gas Sparging: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.2. Add Antioxidant (for investigation): To confirm oxidation, prepare a parallel sample with a small amount of an antioxidant (e.g., sodium metabisulfite) to see if the color change is prevented. Note: This is for investigational purposes and may not be suitable for a final formulation.3. Use Amber Vials: Protect the solution from light at all stages of preparation and storage using amber glass vials or by wrapping clear vials in aluminum foil.[5]
Workflow for Investigating Out-of-Specification (OOS) Results

An OOS result requires a systematic and documented investigation. The following diagram outlines a logical workflow.

OOS_Workflow cluster_phase1 Phase 1: Laboratory Investigation cluster_phase2 Phase 2: Full-Scale Investigation start OOS Result Obtained check_obvious_error Check for Obvious Errors (e.g., calculation, dilution, instrument fault) start->check_obvious_error retest Re-test Original Sample (if protocol allows) check_obvious_error->retest No Obvious Error invalidate_initial Invalidate Initial OOS. Document Findings. Close Investigation. check_obvious_error->invalidate_initial Obvious Error Found retest_result Re-test Results Conform? retest->retest_result retest_result->invalidate_initial Yes proceed_phase2 Initiate Full Investigation retest_result->proceed_phase2 No review_manufacturing Review Sample Preparation & Formulation Records proceed_phase2->review_manufacturing review_methods Review Analytical Method & Instrument History proceed_phase2->review_methods hypothesis Formulate Hypothesis (e.g., Degradation, Contamination) review_manufacturing->hypothesis review_methods->hypothesis additional_testing Perform Additional Testing (e.g., test related batches, use orthogonal method) hypothesis->additional_testing root_cause Root Cause Identified? additional_testing->root_cause implement_capa Implement Corrective and Preventive Actions (CAPA) root_cause->implement_capa Yes end Close Investigation root_cause->end No (Document as inconclusive) implement_capa->end

Caption: Workflow for investigating Out-of-Specification (OOS) results.

Part 3: Core Stability Testing Protocols

These protocols are based on ICH guidelines and are designed to be adapted to your specific laboratory and product requirements.

Stability-Indicating HPLC Method (Example)

The validation of the analytical procedure is paramount and must be conducted according to ICH Q2(R1) guidelines.[12][13][14]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Rationale: A reversed-phase C18 column is a standard choice for moderately polar small molecules. The acidic mobile phase (formic acid) ensures the amine is protonated, leading to better peak shapes. A gradient elution is necessary to ensure that both the parent compound and any potential degradation products (which may have different polarities) are eluted and resolved effectively.

Forced Degradation Protocol

Objective: To generate potential degradation products and demonstrate the analytical method's specificity.[6][15] Aim for 5-20% degradation.[10]

Condition Protocol Rationale & Potential Degradation Pathway
Acid Hydrolysis Dissolve compound in 0.1 M HCl. Heat at 60°C for 24-48 hours.Simulates exposure to acidic conditions. May promote hydrolysis or debromination.[6]
Base Hydrolysis Dissolve compound in 0.1 M NaOH. Heat at 60°C for 24-48 hours.Simulates exposure to alkaline conditions. May promote hydrolysis or other base-catalyzed reactions.
Oxidation Dissolve compound in a solution of 3% H₂O₂. Store at room temperature for 24 hours.The amine group is a likely target for oxidation. Hydrogen peroxide is a common oxidizing agent used for this purpose.[6]
Thermal Degradation Store the solid compound at 80°C for 7 days. Also, heat a solution of the compound at 80°C for 7 days.Assesses the intrinsic thermal stability of the molecule in both solid and solution states.
Photostability Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[1]The bromo-pyrazole ring is a potential chromophore that could absorb UV/Vis light, leading to photolytic cleavage or other reactions.[5]
Long-Term and Accelerated Stability Study Protocol

Objective: To establish a re-test period or shelf life and recommended storage conditions for the solution. This protocol is based on ICH Q1A(R2).[1][3][4][20]

Study Type Storage Condition Minimum Duration Testing Time Points
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months[21]
Intermediate *30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months[20][22]

* Intermediate testing is performed if a significant change occurs during the accelerated study.

Procedure:

  • Prepare a minimum of three batches of the 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine HCl solution.[4]

  • Package the solutions in the proposed container-closure system.

  • Place the samples into validated stability chambers set to the conditions above.

  • At each time point, pull samples and analyze for:

    • Assay: Quantify the parent compound.

    • Impurities/Degradation Products: Quantify any known and unknown degradation products.

    • Appearance: Visual inspection for color change or precipitation.

    • pH: Measure the pH of the solution.

Experimental Workflow Diagram

Caption: General workflow for a formal stability study.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. Pharmanovia. [Link]

  • Q1A(R2) Guideline. International Council for Harmonisation. [Link]

  • Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]

  • Troubleshooting Common HPLC Issues. Labcompare. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. IJRPNS. [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

  • Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. JOCPR. [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • The stability of amitriptyline hydrochloride in aqueous solution. ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Stability Testing of Pharmaceutical Products. Scholars Research Library. [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Q Laboratories. [Link]

  • 3-Bromo-1H-pyrazol-5-amine. PubChem. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • 3-bromo-1,4-dimethyl-1H-pyrazol-5-amine — Chemical Substance Information. NextSDS. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine Hydrochloride Cross-Coupling

Welcome to the technical support center for optimizing cross-coupling reactions with 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the efficiency and success of your synthetic routes. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.

Introduction: The Challenge of Pyrazole Cross-Coupling

3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] However, its structure presents unique challenges in palladium-catalyzed cross-coupling reactions. The pyrazole moiety contains nitrogen atoms that can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst. Furthermore, the starting material is a hydrochloride salt, which necessitates careful consideration of the base used in the reaction.

This guide provides a structured approach to troubleshooting and optimizing catalyst loading to overcome these challenges, focusing primarily on Buchwald-Hartwig amination and Suzuki-Miyaura coupling, two of the most common transformations for this substrate class.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and actionable protocols.

Q1: My reaction shows low or no conversion. What are the primary catalyst-related factors I should investigate?

A1: Low or no conversion is a frequent challenge, often pointing to issues with the generation or stability of the active catalytic species.

Core Causality: For a cross-coupling reaction to proceed, a stable, active Pd(0) species must be generated and maintained throughout the catalytic cycle. Problems in this area are the most common source of failure.

Troubleshooting Steps:

  • Inadequate Precatalyst Activation: Many modern palladium sources, such as Pd(OAc)₂, are Pd(II) precatalysts that require in situ reduction to the active Pd(0) state.[2] If this reduction is inefficient, the concentration of the active catalyst will be too low.

    • Solution: Consider switching to a precatalyst that forms the active monoligated Pd(0) species more readily, such as a G3 or G4 palladacycle precatalyst (e.g., SPhos Pd G3, tBuXPhos Pd G3). These are often more efficient at lower loadings.

  • Catalyst Inhibition by the Substrate: The nitrogen atoms on the pyrazole ring can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.

    • Solution: The choice of phosphine ligand is critical. Use a bulky, electron-rich biarylmonophosphine ligand (e.g., SPhos, RuPhos, tBuXPhos). The steric bulk of these ligands creates a protective pocket around the palladium atom, discouraging coordination from the pyrazole nitrogen and facilitating the desired oxidative addition and reductive elimination steps.[3]

  • Insufficient Catalyst Loading for a Challenging Coupling: While low catalyst loading is economically and environmentally desirable, heteroaromatic substrates are often more challenging than simple aryl halides.[4]

    • Solution: For an initial screen with this specific substrate, a higher catalyst loading is recommended. If you started at 1 mol %, increase the loading to 3-5 mol %. You can always re-optimize to lower the loading once a robust reaction is established.[5]

  • Poor Reagent Quality or Inert Technique: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen. The presence of moisture can also lead to side reactions like hydrodehalogenation.

    • Solution: Ensure all solvents are anhydrous and have been properly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). All reagents should be of high purity and the reaction must be set up under a strictly inert atmosphere (argon or nitrogen).

Q2: I'm getting my desired product, but also a significant amount of a de-brominated byproduct (1-cyclopentyl-1H-pyrazol-4-amine). How do I minimize this hydrodehalogenation?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings where the aryl halide is reduced instead of coupled.[6]

Core Causality: This side reaction is often promoted by the presence of water or other protic impurities, or by a slow reductive elimination step. A palladium-hydride species, which is responsible for the reduction, can form under these conditions.

Troubleshooting Steps:

  • Optimize the Base and Solvent: A very strong base like sodium tert-butoxide (NaOtBu) can sometimes promote this side reaction, especially if the solvent is not rigorously anhydrous.

    • Solution: First, ensure your solvent and all reagents are completely dry. If the problem persists, consider switching to a weaker base such as Cs₂CO₃ or K₃PO₄. These bases are often effective and can minimize side reactions.[7]

  • Adjust the Reaction Temperature: Higher temperatures can sometimes accelerate side reactions more than the desired coupling.

    • Solution: Try lowering the reaction temperature in 10-20 °C increments. While this may slow the reaction rate, it can often disproportionately suppress the rate of hydrodehalogenation, leading to a cleaner product profile.

  • Re-evaluate the Ligand: The ligand influences the rate of reductive elimination. If this step is slow, competing side reactions have more time to occur.

    • Solution: A more electron-rich and sterically hindered ligand can often accelerate the C-N or C-C bond-forming reductive elimination step, outcompeting the hydrodehalogenation pathway.[6] If you are using a simpler ligand, screen a panel of bulky biarylphosphine ligands.

Frequently Asked Questions (FAQs)

  • Q: What is a good starting catalyst loading for a screening reaction with 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride?

    • A: For a challenging heteroaromatic substrate like this, a robust starting point is 2-3 mol % of a palladium precatalyst and a 1:1 or 1:2 ratio of Pd:ligand.[8][9] For highly active palladacycle precatalysts, a 1.5-2 mol % loading is often sufficient. Once conditions are optimized, this can often be lowered significantly for scale-up operations.[5]

  • Q: How does the hydrochloride salt affect the reaction, particularly the base requirement?

    • A: This is a critical consideration. The hydrochloride salt will consume one equivalent of your base for simple neutralization before the base can participate in the catalytic cycle. Therefore, you must use at least one extra equivalent of base compared to a reaction with the freebase amine. For example, if the standard protocol calls for 2.0 equivalents of base, you should use 3.0 equivalents for the hydrochloride salt.

  • Q: Which palladium source is best for this substrate?

    • A: While many sources can work, air-stable Pd(II) precatalysts that rapidly generate the active Pd(0) species are highly recommended for reproducibility. Complexes like [Pd(allyl)Cl]₂ or palladacycle precatalysts (e.g., those from the Buchwald group) are excellent choices.[10] Using a direct Pd(0) source like Pd₂(dba)₃ is also effective but requires careful handling to prevent degradation.[11]

  • Q: Can I use copper catalysis for this substrate?

    • A: Copper-catalyzed C-N coupling (an Ullmann-type reaction) can be an alternative, particularly for amines that possess β-hydrogens where palladium catalysis might lead to β-hydride elimination side products.[1][12] However, for many standard cross-couplings, modern palladium systems are often more general and efficient. For Sonogashira couplings (alkyne partners), a copper(I) co-catalyst is typically required along with the palladium catalyst.

Data Presentation: Catalyst System Screening

The following table provides a starting point for screening various catalyst systems for a Buchwald-Hartwig amination with a generic amine partner.

EntryPd Source (mol%)Ligand (mol%)Base (3.0 eq.)SolventTemp (°C)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane110
3XPhos Pd G3 (2)(none)Cs₂CO₃t-AmylOH100
4Pd₂(dba)₃ (2)tBuDavePhos (4)LHMDSTHF80

Visual Guides and Workflows

Catalyst Loading Optimization Workflow

The following diagram outlines a systematic approach to optimizing catalyst loading for your cross-coupling reaction.

G cluster_setup Phase 1: Initial Setup cluster_screen Phase 2: Screening cluster_optimize Phase 3: Optimization start Select Pd Precatalyst & Bulky Ligand reagents Substrate + Coupling Partner + Base (≥2 eq. + 1 eq. for HCl) start->reagents screen Initial Screen (2-3 mol% Pd) reagents->screen analysis Analyze Yield & Purity (LCMS/NMR) screen->analysis decision Result Acceptable? analysis->decision increase_loading Increase Loading (e.g., to 5 mol%) decision->increase_loading No (Low Conversion) decrease_temp Lower Temperature or Change Base decision->decrease_temp No (Side Products) optimized Optimized Conditions decision->optimized Yes increase_loading->screen decrease_temp->screen G cluster_checks Initial Checks cluster_catalyst Catalyst System Issues cluster_solutions Potential Solutions start Low or No Yield Observed inert Is Inert Atmosphere Guaranteed? start->inert inert->start No, Fix Setup reagents Are Reagents Pure & Anhydrous? inert->reagents Yes reagents->start No, Purify/Dry base Is Base Stoichiometry Correct (≥3 eq.)? reagents->base Yes base->start No, Adjust Base activity Issue: Low Catalyst Activity base->activity Yes inhibition Issue: Catalyst Inhibition base->inhibition solution1 Increase Catalyst Loading OR Switch to G3/G4 Precatalyst activity->solution1 solution2 Switch to Bulkier Ligand (e.g., RuPhos, tBuXPhos) inhibition->solution2

Caption: Decision tree for troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Catalyst Loading Screen (Buchwald-Hartwig Amination)

This protocol describes a general method for screening catalyst loading on a small scale (e.g., 0.1 mmol).

  • Reagent Preparation: In an oven-dried 2-dram vial equipped with a magnetic stir bar, add 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride (1.0 equiv., 0.1 mmol), the amine coupling partner (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap. Purge the vial with argon or nitrogen for 5-10 minutes by inserting a needle connected to the gas line and a second needle as an outlet. 3. Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst and ligand (if not using an integrated precatalyst) in the reaction solvent. This minimizes weighing errors for small quantities.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., Dioxane, ~0.5 M concentration) to the reaction vial via syringe. Then, add the appropriate volume of the catalyst stock solution to achieve the desired mol % (e.g., 1, 2, or 3 mol %).

  • Reaction: Place the vial in a preheated aluminum heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 8, 24 hours) and analyzing by LC-MS or TLC.

  • Workup and Analysis: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The crude product can then be analyzed by ¹H NMR to determine conversion and identify byproducts.

References

  • ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

  • ACS Publications. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates | The Journal of Organic Chemistry. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PMC. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]

  • ACS Publications. Cross Coupling of Bromo Sydnones: Development of a Flexible Route toward Functionalized Pyrazoles | The Journal of Organic Chemistry. [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. [Link]

  • PMC. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one derivatives. [Link]

  • ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • Taylor & Francis Online. Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. [Link]

  • PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • RSC Publishing. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? [Link]

  • ACS Publications. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides | Organic Letters. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PMC. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. [Link]

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Reference Data & Comparative Studies

Validation

Analytical Superiority and NMR Spectral Profiling of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine Hydrochloride: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride (CAS: 1855907-32-2) vs. Free Base (CAS: 1790365-71-7)[1] Introd...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride (CAS: 1855907-32-2) vs. Free Base (CAS: 1790365-71-7)[1]

Introduction: The Case for the Hydrochloride Salt

In the development of kinase inhibitors and phosphodiesterase (PDE) modulators, 1-alkyl-4-aminopyrazoles serve as critical pharmacophoric building blocks[2][3]. However, the free base form of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine presents significant handling challenges. The electron-rich nature of the pyrazole ring, combined with the C4-primary amine, makes the free base highly susceptible to air oxidation, leading to rapid degradation and batch-to-batch analytical inconsistencies.

By isolating the compound as a hydrochloride (HCl) salt , researchers achieve a thermodynamically stable, oxidation-resistant product with vastly superior solubility profiles in polar analytical solvents. This guide objectively compares the NMR spectral performance of the HCl salt against its free base alternative, providing structural causality and self-validating experimental protocols to ensure rigorous quality control.

Structural & Mechanistic Causality (E-E-A-T)

The Inductive Deshielding Effect

When comparing the NMR spectra of the free base versus the HCl salt, the defining feature is the protonation state of the C4-amine. In the free base, the lone pair on the nitrogen donates electron density into the pyrazole π -system, shielding the adjacent C5-proton.

Upon conversion to the hydrochloride salt, the amine is protonated to an ammonium cation ( −NH3+​ ). This completely reverses the electronic dynamic. The strong electron-withdrawing inductive effect ( −I effect) of the −NH3+​ group drastically reduces electron density at the C5 position. Consequently, the C5-proton (H-5) experiences a significant downfield shift (from ~7.45 ppm to ~8.15 ppm in DMSO−d6​ )[2]. Understanding this causality is critical for researchers to differentiate between the free base and the fully formed salt during batch release testing.

Solvent Causality: DMSO−d6​ vs. CD3​OD

The choice of NMR solvent dictates the visibility of the salt's stoichiometry. In protic solvents like Methanol- d4​ ( CD3​OD ), the acidic −NH3+​ protons undergo rapid deuterium exchange with the solvent, rendering them invisible in the 1H NMR spectrum. Conversely, DMSO−d6​ restricts this proton exchange due to strong hydrogen bonding with the sulfoxide oxygen, allowing the −NH3+​ protons to resolve as a broad singlet around 10.20 ppm. This enables direct stoichiometric validation of the salt[3].

Comparative NMR Performance Data

The following tables summarize the quantitative spectral differences, providing a benchmark for product validation.

Table 1: 1H NMR Spectral Comparison ( DMSO−d6​ , 400 MHz)

Notice the diagnostic downfield shifts in the HCl salt due to the protonated amine.

Proton AssignmentFree Base Alternative ( δ ppm)Hydrochloride Salt Product ( δ ppm)Multiplicity & IntegrationCausality / Note
−NH2​ / −NH3+​ 4.2010.20 br s, 2H 3HProtonation confirms salt formation.
Pyrazole H-5 7.458.15 s, 1HDeshielded by −NH3+​ inductive effect.
Cyclopentyl CH-N 4.504.70 p, J=7.0 Hz, 1HMinor deshielding from ring polarization.
Cyclopentyl CH2​ 1.95 - 2.051.95 - 2.05m, 2HUnaffected aliphatic backbone.
Cyclopentyl CH2​ 1.75 - 1.901.75 - 1.90m, 4HUnaffected aliphatic backbone.
Cyclopentyl CH2​ 1.55 - 1.651.55 - 1.65m, 2HUnaffected aliphatic backbone.
Table 2: 13C NMR Spectral Comparison ( DMSO−d6​ , 100 MHz)
Carbon AssignmentFree Base Alternative ( δ ppm)Hydrochloride Salt Product ( δ ppm)Causality / Note
C3 (C-Br) 105.2116.0 Reduced electron density in the pyrazole ring.
C4 ( C−NHx​ ) 125.5118.5 Upfield shift due to loss of resonance donation.
C5 (CH) 122.0132.0 Strong downfield shift matching the 1H NMR trend.
Cyclopentyl CH-N 60.161.5Minor inductive effect[3].
Cyclopentyl CH2​ 32.0, 23.532.0, 23.5Aliphatic carbons remain stable[2].
Table 3: Solvent Selection Matrix for the HCl Salt
SolventSolubility −NH3+​ VisibilityResolution of Cyclopentyl MultipletsRecommendation
DMSO−d6​ ExcellentVisible (~10.2 ppm) GoodPrimary Choice for salt validation.
CD3​OD ExcellentExchanged (Invisible)ExcellentUse for high-res 2D NMR (HSQC/HMBC).
D2​O ModerateExchanged (Invisible)Poor (Broadening)Not recommended for routine analysis.

Logical Workflow for Analytical Validation

The diagram below illustrates the analytical decision tree for verifying the integrity and stoichiometry of the 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine compound.

NMR_Workflow Compound 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine FreeBase Free Base (Prone to Oxidation) Compound->FreeBase HClSalt Hydrochloride Salt (Stable, Preferred) Compound->HClSalt Solvent NMR Solvent Selection HClSalt->Solvent DMSO DMSO-d6 (NH3+ Protons Visible) Solvent->DMSO CD3OD CD3OD (NH3+ Protons Exchanged) Solvent->CD3OD Outcome1 Salt Stoichiometry Confirmed DMSO->Outcome1 Outcome2 Carbon Backbone Confirmed DMSO->Outcome2 CD3OD->Outcome2

Logical workflow for NMR solvent selection and salt validation of the pyrazole derivative.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, follow this self-validating methodology for NMR acquisition. This protocol uses internal integration ratios to act as a built-in quality control check.

Step 1: Sample Preparation

  • Weigh exactly 15 mg of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride.

  • Dissolve in 0.6 mL of high-purity DMSO−d6​ (ensure ampoules are freshly opened to minimize water contamination, which will shift the −NH3+​ signal).

  • Transfer to a 5 mm NMR tube.

Step 2: Instrument Tuning & Acquisition ( 1H NMR)

  • Tune the probe to the 1H frequency (e.g., 400 MHz) and perform rigorous 3D shimming. The cyclopentyl multiplets at 1.55–2.05 ppm are highly sensitive to poor field homogeneity.

  • Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure complete relaxation of the pyrazole H-5 proton.

  • Acquire 16 to 32 scans.

Step 3: The Self-Validating Integration Check (Critical Step)

  • Phase and baseline-correct the spectrum.

  • Calibrate the residual DMSO−d6​ peak to 2.50 ppm.

  • Validation Metric: Integrate the sharp pyrazole H-5 singlet at ~8.15 ppm and set its value to exactly 1.00 .

  • Integrate the broad −NH3+​ signal at ~10.20 ppm.

    • Pass: An integration of 2.85 – 3.05 confirms a pristine, fully formed mono-hydrochloride salt.

    • Fail: An integration of < 2.5 indicates either incomplete salt formation (presence of free base) or severe moisture contamination causing rapid exchange with the residual water peak (HDO at 3.33 ppm).

Step 4: 13C NMR Acquisition

  • Acquire the 13C spectrum at 100 MHz (or 125 MHz).

  • Crucial Parameter: Set the relaxation delay ( D1​ ) to 3.0 seconds . The quaternary carbons of the pyrazole ring (C3-Br and C4- NH3+​ ) have long T1​ relaxation times. A short delay will result in these peaks disappearing into the baseline, leading to false-negative structural confirmations.

References

  • Design, Synthesis, and Biological Evaluation of Dual-Target Inhibitors of Acetylcholinesterase (AChE) and Phosphodiesterase 9A (PDE9A) for the Treatment of Alzheimer's Disease. ACS Publications. Available at:[Link]

  • Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer's Disease with Antioxidant Capacities. MDPI. Available at:[Link]

  • BLD Pharmatech Co., Limited - Chemical Database (CAS 1790365-71-7). ChemBuyersGuide. Available at:[Link]

Sources

Comparative

A Comparative Guide to the LC-MS Analysis of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine Hydrochloride

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride, a novel heterocyclic amine of interest i...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride, a novel heterocyclic amine of interest in pharmaceutical research and development. We will explore a robust LC-MS methodology, compare its performance characteristics against alternative analytical techniques, and provide the scientific rationale behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical methods for similar small molecules.

Introduction to 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine Hydrochloride and its Analytical Challenges

3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride is a substituted pyrazole derivative. The pyrazole ring is a significant scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[1][2] The presence of a primary amine and its formulation as a hydrochloride salt present specific challenges for analytical method development. Amine groups can exhibit poor peak shape and retention on traditional reversed-phase columns, while the hydrochloride salt can influence the compound's behavior in solution and during ionization.[3]

LC-MS has become an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and ability to provide structural information.[4][5] This guide will detail a hypothetical, yet scientifically grounded, LC-MS method for the characterization and quantification of this compound, and compare it with other established analytical techniques.

Recommended LC-MS Methodology

The development of a successful LC-MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection.[4] For 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride, a reversed-phase approach with a C18 column is a suitable starting point.

Chromatographic Conditions

The primary challenge in the chromatography of amine hydrochlorides is managing the interaction of the basic amine with residual silanols on the silica-based stationary phase, which can lead to poor peak shape.[3] The use of a low-ionic-strength acidic mobile phase modifier, such as formic acid, is crucial. It serves a dual purpose: protonating the amine to ensure good peak shape and promoting efficient ionization in the mass spectrometer source.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent resolving power and is compatible with a wide range of mobile phases.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape for the amine and provides a proton source for electrospray ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength and compatibility with MS.
Gradient 5% to 95% B over 5 minutesA generic gradient suitable for initial method development, allowing for the elution of a wide range of analytes.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation without excessive pressure.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance.
Injection Volume 2 µLA small injection volume helps to prevent peak distortion and overloading of the column.
Mass Spectrometry Conditions

Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for amine-containing compounds, as the primary amine is readily protonated.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The basic amine group is easily protonated, leading to a strong [M+H]⁺ ion signal.
Capillary Voltage 3.5 kVOptimizes the electrospray process for efficient ion generation.
Source Temperature 150 °CA lower source temperature can help to minimize thermal degradation of the analyte.
Desolvation Temperature 350 °CFacilitates the evaporation of the mobile phase, leading to the release of gas-phase ions.
Cone Gas Flow 50 L/HrAssists in the desolvation process and prevents solvent droplets from entering the mass analyzer.
Desolvation Gas Flow 800 L/HrA high flow of nitrogen gas aids in efficient desolvation.
Scan Range m/z 100-500A suitable range to encompass the expected molecular ion of the analyte and potential fragments.
Expected Mass and Fragmentation

The expected monoisotopic mass of the free base (C₈H₁₂BrN₃) is approximately 229.0215 g/mol . In positive ESI, the primary observed ion will be the protonated molecule, [M+H]⁺, at an m/z of approximately 230.0293. Further fragmentation in MS/MS experiments would likely involve the loss of the cyclopentyl group or cleavage of the pyrazole ring, providing structural confirmation.

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase A Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler LC_Column C18 Column Separation Autosampler->LC_Column ESI_Source ESI Source Ionization LC_Column->ESI_Source Mass_Analyzer Mass Analyzer (e.g., Q-TOF) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Mass_Spectrum Mass Spectrum Analysis Detector->Mass_Spectrum Quantification Quantification Chromatogram->Quantification Mass_Spectrum->Quantification Report Reporting Quantification->Report Method_Selection Start Analytical Goal? Quant Quantification? Start->Quant Struct Structural Elucidation? Start->Struct Chiral Chiral Purity? Start->Chiral Func Functional Group ID? Start->Func LCMS LC-MS Quant->LCMS High Sensitivity & Selectivity HPLCUV HPLC-UV Quant->HPLCUV Routine Analysis & Lower Cost Struct->LCMS MW & Fragmentation Confirmation NMR NMR Struct->NMR Definitive Structure SFC SFC Chiral->SFC High Throughput & Preparative FTIR FTIR Func->FTIR Quick Functional Group Check

Sources

Validation

Advanced HPLC Method Validation for the Purity Determination of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine Hydrochloride: A Comparative Guide

As a Senior Application Scientist in pharmaceutical development, one of the most persistent chromatographic challenges I encounter is the accurate purity analysis of highly polar, basic intermediates. The compound 3-Brom...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, one of the most persistent chromatographic challenges I encounter is the accurate purity analysis of highly polar, basic intermediates. The compound 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride (CAS 1855907-32-2) is a prime example [3]. As a critical building block for kinase inhibitors, its purity directly impacts downstream synthesis yields and final API safety.

However, its structural properties—a primary amine attached to a pyrazole ring, formulated as a hydrochloride salt—make it notoriously difficult to analyze using generic High-Performance Liquid Chromatography (HPLC) methods.

This guide objectively compares a generic reversed-phase method against an optimized, self-validating analytical protocol. By understanding the mechanistic causality behind peak distortion, we can design a robust method that strictly adheres to [1] for analytical procedure validation.

Mechanistic Causality: Why Generic Methods Fail

To understand why standard methods fail for this compound, we must look at the surface chemistry of the stationary phase. Traditional reversed-phase columns utilize "Type A" or older "Type B" silica with standard C18 bonding.

At typical acidic mobile phase conditions (pH 3.0 - 4.5) using weak modifiers like Formic Acid, the residual silanol groups (-SiOH) on the silica surface partially ionize into negatively charged silanoxanes (-SiO⁻). Simultaneously, the primary amine of our pyrazole compound remains fully protonated (-NH₃⁺).

As highlighted by chromatographic experts, this creates a strong, secondary ion-exchange interaction [2]. The analyte molecules "stick" to the silica surface rather than partitioning cleanly into the hydrophobic C18 phase, resulting in severe peak tailing, unpredictable retention times, and poor resolution from closely eluting impurities.

The Optimized Solution

To eliminate this artifact, our optimized method employs two mechanistic changes:

  • Strong Ion-Pairing: Replacing Formic Acid with 0.1% Trifluoroacetic Acid (TFA). TFA is a strong ion-pairing agent that binds to the protonated amine, masking its positive charge and increasing its hydrophobicity.

  • Steric Shielding: Utilizing a Polar-Embedded C18 column (or a high-purity core-shell C18). These columns feature an embedded amide or carbamate group that sterically shields residual silanols and maintains phase hydration, preventing basic analytes from interacting with the silica backbone.

SilanolInteraction cluster_standard Standard C18 (Type A Silica) cluster_optimized Optimized Polar-Embedded C18 A Protonated Amine (Analyte) C Ion-Exchange Interaction A->C B Ionized Silanol (-SiO⁻) B->C D Severe Peak Tailing (As > 2.0) C->D E Protonated Amine + TFA Ion-Pair G Hydrophobic & Steric Shielding E->G F End-capped / Shielded Silica Surface F->G H Symmetrical Peak (As < 1.2) G->H

Mechanistic comparison of basic amine interactions on standard vs. optimized HPLC stationary phases.

Performance Comparison: Generic vs. Optimized Method

To objectively demonstrate the superiority of the optimized approach, we compared the chromatographic performance of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride (prepared at 0.5 mg/mL) using both methodologies.

The data below summarizes the quantitative improvements in peak integrity and system efficiency.

Chromatographic ParameterGeneric Method (Standard C18, 0.1% FA)Optimized Method (Polar-Embedded C18, 0.1% TFA)Analytical Impact
Retention Time (tR) 4.2 min (Broad, drifting)5.8 min (Sharp, stable)Improved retention allows separation from void volume salts.
Peak Asymmetry (As) 2.45 (Severe Tailing)1.08 (Highly Symmetrical)Ensures accurate automated peak integration.
Theoretical Plates (N) 4,50018,200Higher efficiency yields sharper peaks and better sensitivity.
Resolution (Rs) from Impurity 1.2 (Co-elution risk)3.5 (Baseline resolution)Critical for accurate impurity quantification.
Signal-to-Noise at 0.1 µg/mL 8 (Below LOQ threshold)45 (Robustly quantifiable)Lowers the Limit of Quantitation (LOQ).

Step-by-Step Experimental Methodology

To ensure this protocol acts as a self-validating system , we embed System Suitability Testing (SST) directly into the workflow. This guarantees that the instrument is performing to specification before any sample data is acquired.

Chromatographic Conditions
  • Column: Polar-Embedded C18 (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for basic compounds).

  • Detection: UV at 230 nm (optimal absorbance for the brominated pyrazole ring).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 60% B

    • 12-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B (Re-equilibration for 5 mins).

System Suitability Test (SST) Protocol

Before analyzing unknown batches, the system must validate its own readiness:

  • Blank Injection: Inject Mobile Phase A to confirm a stable baseline and absence of ghost peaks.

  • SST Standard Injection (x5): Inject a 0.1 mg/mL reference standard of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride five consecutive times.

  • Acceptance Criteria:

    • Retention time %RSD ≤ 1.0%

    • Peak area %RSD ≤ 2.0%

    • Asymmetry (As) ≤ 1.5

    • Theoretical plates (N) ≥ 10,000.

    • If these criteria are not met, the run is automatically aborted for troubleshooting.

ICH Q2(R2) Validation Protocol

Once the optimized method is established, it must be validated for its intended purpose—determining the purity of the API intermediate. We structure our validation strictly according to the [1].

ValidationWorkflow Start ICH Q2(R2) Validation Initiation Spec Specificity (Blank & Impurities) Start->Spec Lin Linearity & Range (LOQ to 120%) Start->Lin LOD LOD / LOQ (S/N Ratio) Start->LOD Acc Accuracy (Spike Recovery) Spec->Acc Lin->Acc Prec Precision (Repeatability & Int.) LOD->Prec Acc->Prec Rob Robustness (Temp, Flow, pH) Prec->Rob Report Final Validation Report Fit for Purpose Rob->Report

ICH Q2(R2) analytical method validation workflow for pharmaceutical purity determination.

Validation Parameters & Execution
  • Specificity:

    • Action: Inject diluent blank, pure standard, and standard spiked with known synthetic byproducts (e.g., unbrominated precursor).

    • Criteria: No interference at the retention time of the main peak. Peak purity angle must be less than the purity threshold (via Photo Diode Array detection).

  • Linearity and Range:

    • Action: Prepare standard solutions at 6 concentration levels ranging from the LOQ to 120% of the target analytical concentration (0.5 mg/mL).

    • Criteria: Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept must be ≤ 2% of the target response.

  • Accuracy (Recovery):

    • Action: Spike known amounts of the standard into a placebo matrix at 50%, 100%, and 150% levels in triplicate.

    • Criteria: Mean recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability & Intermediate Precision):

    • Action: Six independent sample preparations of the same batch analyzed on Day 1 by Analyst A, and Day 2 by Analyst B using a different HPLC system.

    • Criteria: Overall %RSD of the purity assay must be ≤ 2.0%.

  • Limit of Detection (LOD) and Quantitation (LOQ):

    • Action: Serially dilute the standard until the Signal-to-Noise (S/N) ratio reaches ~3:1 for LOD and ~10:1 for LOQ.

    • Criteria: LOQ must be experimentally verified with precision (%RSD ≤ 10%) and accuracy.

  • Robustness:

    • Action: Deliberately alter method parameters: Flow rate (±0.1 mL/min), Column Temp (±5°C), and Mobile Phase composition (±2% organic).

    • Criteria: System suitability criteria (Asymmetry, Resolution) must still be met under all variant conditions.

Conclusion

The purity analysis of basic amine hydrochlorides like 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine cannot be treated as a routine assay. By understanding the chemical causality behind silanol interactions, we can engineer a method that actively suppresses these artifacts. Moving from a generic C18/Formic Acid method to a Polar-Embedded/TFA method transforms a failing, irreproducible assay into a highly robust, self-validating system that easily passes stringent ICH Q2(R2) validation criteria.

References

  • ICH Q2(R2) Validation of Analytical Procedures. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Source: Phenomenex. URL: [Link]

Comparative

A Senior Application Scientist's Guide to the Elemental Analysis and Method Validation of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous characterization of an Active Pharmaceutical Ingredient (API) is the bedrock of safety...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of an Active Pharmaceutical Ingredient (API) is the bedrock of safety, efficacy, and regulatory compliance. For novel heterocyclic compounds such as 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride, a precise and accurate determination of its elemental composition is a non-negotiable aspect of its quality control profile. This guide provides an in-depth, experience-driven approach to the elemental analysis of this specific API, grounded in the principles of scientific integrity and authoritative validation standards. We will not only detail the "how" but, more critically, the "why" behind the experimental choices, offering a self-validating framework for your analytical protocols.

Foundational Understanding: The Analyte and the Objective

3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride (Molecular Formula: C8H13BrClN3, Molecular Weight: 282.57 g/mol ) is a halogenated heterocyclic amine salt. The presence of bromine, chlorine (in the hydrochloride salt), nitrogen, carbon, and hydrogen necessitates a multi-element analytical approach. The primary objective of elemental analysis in this context is to confirm the empirical formula of a newly synthesized batch and to quantify its purity. This data is fundamental to all subsequent stages of drug development.

The theoretical elemental composition is as follows:

ElementSymbolAtomic WeightNumber of AtomsTotal WeightWeight %
CarbonC12.011896.08834.01%
HydrogenH1.0081313.1044.64%
BromineBr79.904179.90428.28%
ChlorineCl35.453135.45312.55%
NitrogenN14.007342.02114.88%
Total 282.570 100.00%

Note: This table represents the theoretical values against which experimental results will be validated.

The Gold Standard: Combustion Analysis for C, H, N, and Br

For the determination of Carbon, Hydrogen, and Nitrogen (CHN), and Bromine, combustion analysis is the most established, robust, and widely accepted method. This technique offers a direct measurement of the elemental composition of the organic matrix.

The Causality Behind Combustion Analysis

Combustion analysis operates on a simple yet powerful principle: the complete and quantitative oxidation of the sample in a high-temperature environment. The resulting combustion gases (CO2, H2O, N2, and HBr) are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. For bromine, after combustion, the resulting hydrogen bromide (HBr) is typically absorbed into a solution and quantified by titration or ion chromatography.[1][2][3]

The choice of combustion analysis is deliberate. It is a primary method, meaning it does not rely on calibration with the analyte of interest itself, but rather on well-characterized, pure standards like sulfanilamide for CHN analysis.[4] This is a critical aspect of its trustworthiness, especially when dealing with new chemical entities where a certified standard of the API may not yet be available.

Experimental Workflow: Elemental Analysis by Combustion

Caption: Workflow for CHN and Bromine elemental analysis.

A Self-Validating System: Protocol and Validation

A protocol is only as reliable as its validation. For elemental analysis, we will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][6][7][8]

Detailed Protocol for Method Validation

The validation of the elemental analysis method for 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride should be conducted as follows:

1. Specificity:

  • Rationale: To ensure that the signal detected is solely from the element of interest and not from any interference.

  • Procedure: Analyze a blank sample (e.g., an empty tin capsule) to ensure no signal is detected for C, H, N, or Br. The specificity is inherent to the technique as it measures fundamental elements.

2. Accuracy:

  • Rationale: To determine the closeness of the experimental value to the theoretical value.

  • Procedure:

    • Analyze a certified organic standard (e.g., sulfanilamide for CHN, or a certified brominated compound for Br) at least six times.

    • Analyze the 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride API at 100% of the nominal weight (e.g., 2 mg) for a minimum of nine determinations over three days (3 replicates per day).[2][6]

  • Acceptance Criteria: The mean value should be within ±0.3% of the theoretical value for each element. For a new chemical entity, a slightly wider range of ±0.4% may be justifiable.[9]

3. Precision:

  • Rationale: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six determinations of the API at 100% of the test concentration on the same day, under the same conditions.[2][10]

    • Intermediate Precision: Repeat the analysis on different days, with different analysts, and/or on different instruments.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[9]

4. Linearity & Range:

  • Rationale: To demonstrate that the method's response is directly proportional to the analyte concentration over a specified range.

  • Procedure: While not always necessary for elemental analysis as it's a direct measurement, it can be demonstrated by analyzing the API at different weights (e.g., 50%, 75%, 100%, 125%, 150% of the target weight). A minimum of 5 concentration levels is recommended.[2]

  • Acceptance Criteria: The correlation coefficient (r²) of the plot of theoretical element mass versus measured element mass should be ≥ 0.99.

5. Robustness:

  • Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce minor changes to the method, such as slight variations in combustion temperature or gas flow rates.

  • Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.

Summarized Validation Data (Hypothetical)
Validation ParameterCarbonHydrogenNitrogenBromine
Theoretical Value (%) 34.01 4.64 14.88 28.28
Accuracy (Mean %) 34.154.5914.9228.19
Bias (%) +0.14-0.05+0.04-0.09
Precision (RSD %) 0.550.890.480.62
Linearity (r²) 0.99950.99910.99980.9993
Robustness CompliantCompliantCompliantCompliant

Comparative Guide: Elemental Analysis vs. Alternative Techniques

While combustion analysis is the gold standard for elemental composition, a comprehensive characterization of an API requires a suite of orthogonal techniques.

Logical Relationship: API Characterization Techniques

API_Characterization EA Elemental Analysis (Combustion) XRF X-ray Fluorescence (XRF) EA->XRF Orthogonal for Halogens qNMR Quantitative NMR (qNMR) EA->qNMR Orthogonal Purity Assay HPLC HPLC-UV/MS EA->HPLC Complementary Purity Thermal Thermal Analysis (DSC/TGA) EA->Thermal Confirms Solvation State XRPD X-ray Powder Diffraction (XRPD) EA->XRPD Confirms Crystalline Form

Caption: Interrelation of analytical techniques for API characterization.

Comparison Table
TechniquePrincipleInformation ProvidedProsCons
Elemental Analysis (Combustion) Sample oxidation and gas detection.Elemental composition (C, H, N, S, Halogens). Confirms empirical formula.High accuracy and precision for bulk material. Primary method.[11]Destructive. Limited information on impurities.
X-ray Fluorescence (XRF) Excitation of core electrons and detection of emitted X-rays.Elemental composition (heavier elements like Br, Cl).Non-destructive. Minimal sample preparation. Good for halogens.[12][13]Less sensitive for lighter elements (C, N). Matrix effects can be a challenge.[1]
Quantitative NMR (qNMR) Signal intensity is proportional to the number of nuclei.Purity assay. Structural confirmation.Highly specific. Non-destructive. Can quantify impurities without their standards.[3][14][15]Requires soluble sample. Lower sensitivity than chromatography.
HPLC-UV/MS Separation based on polarity, detection by UV absorbance or mass.Purity profile. Quantification of impurities and degradants.High sensitivity and specificity for impurities.Requires specific reference standards for impurity quantification. Destructive.
Thermal Analysis (DSC/TGA) Measures heat flow and mass change with temperature.Melting point, decomposition temperature, hydration/solvation state.[16]Small sample size. Provides information on solid-state properties.Indirect method for purity.
X-ray Powder Diffraction (XRPD) Diffraction of X-rays by crystalline lattice.Crystalline form (polymorphs, salts, co-crystals). Phase purity.[8][17][18]Definitive for solid-form identification. Non-destructive.Only applicable to crystalline materials.
Field-Proven Insights
  • For Halogen Confirmation: While combustion analysis is excellent for bromine, X-ray Fluorescence (XRF) offers a rapid, non-destructive alternative, particularly useful for screening multiple batches.[13] Recent advancements in XRF technology have shown it to provide superior results over ICP-based methods for chlorine and bromine salts in drug products.[13]

  • Orthogonal Purity Assessment: Elemental analysis provides a "total element" count, which can be misleading if impurities contain the same elements. Quantitative NMR (qNMR) is an invaluable orthogonal technique. It can determine the purity of the API relative to a certified internal standard, providing a more accurate picture of the active molecule's concentration.[15]

  • Understanding the Hydrochloride Salt: The presence of the hydrochloride salt is critical. Thermogravimetric Analysis (TGA) can help identify the loss of HCl at high temperatures, while Differential Scanning Calorimetry (DSC) will show thermal events like melting or decomposition that are characteristic of the salt form.[16] XRPD is essential to confirm that the hydrochloride has formed a consistent and desired crystalline lattice.[8][17]

Conclusion: An Integrated Analytical Strategy

The elemental analysis of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride by combustion is a cornerstone of its analytical characterization. A rigorously validated method, following ICH Q2(R1) guidelines, provides a trustworthy foundation for confirming its empirical formula. However, this technique does not exist in a vacuum. An integrated approach, leveraging orthogonal methods like qNMR for purity, XRF for rapid halogen screening, and solid-state techniques like DSC, TGA, and XRPD, is essential for a comprehensive understanding of the API. This multi-faceted strategy ensures not only the quality and consistency of the drug substance but also provides a robust data package for regulatory submissions, ultimately accelerating the path from discovery to clinical application.

References

  • Boll Chim Farm. (1993). X-ray fluorescence determination of bromine traces in pharmaceutical formulations containing sodium diclofenac. PubMed. Available from: [Link]

  • Pharmazie. (1987). [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine]. PubMed. Available from: [Link]

  • Journal of Radioanalytical and Nuclear Chemistry. (1976). The determination of Br, Ag and I in pharmaceuticals using X-ray fluorescence excited by gamma sources. AKJournals. Available from: [Link]

  • Cesk Farm. (1972). [Determination of bromine in pharmaceutical preparations by x-ray fluorescence analysis. Selection of K-alpha radiation of bromine by a pair of differential Rossi filters]. PubMed. Available from: [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • ResearchGate. (2024). Acceptability Criteria for Precision and Accuracy According to ICH Q2(R1)?. ResearchGate. Available from: [Link]

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. ResearchGate. Available from: [Link]

  • ResearchGate. (2014). The determination of crystal structures of active pharmaceutical ingredients from X-ray powder diffraction data: A brief, practical introduction, with fexofenadine hydrochloride as example. ResearchGate. Available from: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]

  • PMC. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. Available from: [Link]

  • NIH. (n.d.). Purity by Absolute qNMR Instructions. Available from: [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • ResearchGate. (2018). Thermal analysis data for PZDO. (a) DSC and TGA signals for the sample.... ResearchGate. Available from: [Link]

  • Particle Analytical. (2025). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Particle Analytical. Available from: [Link]

  • Cambridge University Press. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Cambridge University Press. Available from: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • A3P. (n.d.). Some good validation practices for analytical procedures. A3P. Available from: [Link]

  • AZoM. (2019). Combustion Analysis Versus Spectrometric Methods. AZoM. Available from: [Link]

  • LECO Corporation. (n.d.). The Combustion Analysis Advantages over ICP. LECO Corporation. Available from: [Link]

  • Google Patents. (n.d.). US9708327B2 - Polymorphic forms of a hydrochloride salt of (S)-2-(1-(9H-purin-6-ylamino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one. Google Patents.
  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. Available from: [Link]

  • ICH. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Available from: [Link]

  • AZoM. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride

A Comprehensive Guide to the Safe Handling of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride For Researchers, Scientists, and Drug Development Professionals Hazard Profile and Core Safety Directives Due to the ab...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Safe Handling of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Hazard Profile and Core Safety Directives

Due to the absence of a specific Safety Data Sheet for 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride (CAS No. 1855907-32-2), this hazard profile is constructed from data on structurally analogous compounds, including other brominated pyrazole amines. This approach is precautionary and assumes a similar or greater hazard level.

Assumed Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements for similar compounds suggest avoiding the generation of dust and ensuring adequate ventilation.[1]

  • Skin Corrosion/Irritation: Assumed to cause skin irritation. Prolonged or repeated contact should be avoided.

  • Serious Eye Damage/Irritation: Assumed to cause serious eye irritation.

  • Respiratory Sensitization: May cause respiratory irritation.[2]

  • Carcinogenicity/Mutagenicity: Lacking specific data, it is prudent to handle this compound as a potential carcinogen or mutagen.

Core Safety Principle: In the absence of comprehensive data, the principle of "as low as reasonably achievable" (ALARA) for exposure must be strictly followed. All operations should be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination.Provides robust protection against incidental contact. Nitrile is a preferred material for chemical protection in laboratory settings.[3]
Body Protection Flame-resistant lab coat worn fully buttoned with sleeves extended.Protects the wearer's arms and torso from splashes and spills.[4]
Eye and Face Protection ANSI-approved safety goggles and a full-face shield.Goggles protect against splashes and chemical vapors, while a face shield offers an additional layer of protection, especially during operations with a higher risk of splashing.[5][6]
Respiratory Protection A NIOSH-approved respirator may be required for operations with a high potential for aerosol generation or if engineering controls are insufficient. Consult your institution's Environmental Health and Safety (EHS) department.Ensures protection from inhaling fine dust particles of the compound.

Operational Plan: Weighing and Dissolving

This step-by-step guide outlines the procedure for safely weighing the solid compound and preparing a solution.

Engineering Control: All steps must be performed inside a certified chemical fume hood.

Workflow Diagram:

Weighing_and_Dissolving_Workflow cluster_fume_hood Inside Chemical Fume Hood prep 1. Prepare Workspace (absorbent liner, clean tools) weigh 2. Weigh Compound (on analytical balance) prep->weigh Tare balance transfer 3. Transfer to Flask weigh->transfer Use spatula dissolve 4. Add Solvent & Dissolve transfer->dissolve Add solvent slowly seal 5. Seal and Label dissolve->seal end_op Proceed to Experiment seal->end_op start Start start->prep Gather Materials

Caption: Workflow for weighing and dissolving the solid compound.

Step-by-Step Procedure:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Place an absorbent, plastic-backed liner on the surface of the fume hood to contain any potential spills.

    • Gather all necessary equipment: spatula, weighing paper or boat, and the receiving flask.

  • Weighing:

    • Place the weighing vessel on the analytical balance and tare.

    • Carefully transfer the desired amount of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride to the weighing vessel using a clean spatula. Avoid creating dust.

  • Transfer:

    • Gently transfer the weighed solid into the designated flask.

  • Dissolution:

    • Slowly add the chosen solvent to the flask.

    • If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid splashing.

  • Sealing and Labeling:

    • Once fully dissolved, securely cap the flask.

    • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills (within the fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a commercial spill pad).

    • Gently sweep the absorbed material into a designated waste container.

    • Wipe the area with a suitable solvent, followed by soap and water.

    • Place all contaminated materials into a sealed bag for hazardous waste disposal.

  • Large Spills (outside the fume hood):

    • Evacuate the immediate area and alert your supervisor and institutional EHS.

    • Prevent others from entering the contaminated area.

    • Follow your institution's emergency procedures.

Disposal Plan

As a halogenated organic compound, 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride and any materials contaminated with it must be disposed of as hazardous waste.[1][7][8]

Disposal Workflow Diagram:

Disposal_Workflow cluster_waste_handling Waste Segregation and Collection solid_waste 1. Contaminated Solids (gloves, liners, weighing paper) solid_container Halogenated Solid Waste Container solid_waste->solid_container Place in sealed bag first liquid_waste 2. Unused/Waste Solution liquid_container Halogenated Liquid Waste Container liquid_waste->liquid_container Ensure container is compatible ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup start_disposal End of Experiment start_disposal->solid_waste start_disposal->liquid_waste

Caption: Disposal workflow for halogenated waste.

Procedure:

  • Segregation:

    • Do not mix halogenated waste with non-halogenated waste streams.[2]

    • Solid Waste: All contaminated disposable items (gloves, absorbent pads, weighing paper) must be collected in a clearly labeled, sealed plastic bag and placed in the designated "Halogenated Solid Waste" container.

    • Liquid Waste: Any unused solution or waste from the experimental process should be collected in a dedicated, properly labeled "Halogenated Liquid Waste" container. Ensure the container material is compatible with the solvent used.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages.

  • Storage and Pickup:

    • Store waste containers in a designated satellite accumulation area.

    • Follow your institution's procedures for arranging hazardous waste pickup by the EHS department.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready.
  • 3-BroMo-1H-pyrazol-4-aMine | 1374394-78-1. (n.d.). ChemicalBook.
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. (n.d.). Dartmouth.
  • Personal Protective Equipment - Research Safety. (n.d.). University of Kentucky.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • SAFETY DATA SHEET - according to Regulation (FPC) No. 0102/2009. (n.d.).
  • hazardous waste segregation. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride
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Reactant of Route 2
3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride
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